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  • Product: 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
  • CAS: 24033-90-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The 1,4-benzothiazine core represents a privileged structural motif in modern drug discovery. Functioning as a versatile bioisostere for phenothiazines, derivatives of this scaffold exhibit a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine core represents a privileged structural motif in modern drug discovery. Functioning as a versatile bioisostere for phenothiazines, derivatives of this scaffold exhibit a wide array of pharmacological activities, ranging from antimicrobial efficacy to the highly targeted modulation of Liver X Receptors (LXRs) for cardiovascular and metabolic disease management.

This technical whitepaper provides an authoritative, in-depth guide to the synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS: 24033-90-7). Moving beyond standard preparative recipes, this guide deconstructs the mechanistic causality behind each synthetic choice and establishes a self-validating experimental framework designed for high-yield, reproducible drug development workflows.

Mechanistic Pathways & Causality

The construction of the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine architecture is elegantly achieved through a one-pot, tandem sequence involving S-alkylation, intramolecular condensation, and chemoselective reductive amination ().

The reaction initiates with the nucleophilic attack of 2-aminothiophenol on the electrophilic α-carbon of α-bromoacetophenone. Because the thiolate/thiol sulfur is highly polarizable and a superior nucleophile compared to the primary aniline nitrogen, the S-alkylation proceeds with strict regioselectivity. Following the formation of the unstable S-alkylated intermediate, the system undergoes an intramolecular cyclization. The primary amine condenses with the ketone carbonyl, eliminating water to form a cyclic imine (3-phenyl-2H-1,4-benzothiazine). Finally, an in situ reduction traps this imine, yielding the stable dihydro-benzothiazine free base, which is subsequently isolated as a hydrochloride salt.

SynthesisWorkflow cluster_0 Phase 1: Condensation & Cyclization cluster_1 Phase 2: Reduction & Salt Formation N1 2-Aminothiophenol (Nucleophile) N3 S-Alkylated Intermediate (Unstable) N1->N3 SN2 Reaction (-HBr) N2 α-Bromoacetophenone (Electrophile) N2->N3 SN2 Reaction (-HBr) N4 3-Phenyl-2H-1,4-benzothiazine (Imine) N3->N4 Intramolecular Condensation (-H2O) N5 3-Phenyl-3,4-dihydro- 2H-1,4-benzothiazine N4->N5 NaBH3CN (Reductive Amination) N6 3-Phenyl-3,4-dihydro- 2H-1,4-benzothiazine HCl N5->N6 Anhydrous HCl (Protonation)

Figure 1: Mechanistic workflow for the synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to verify reaction progression before advancing.

Phase 1: S-Alkylation and Intramolecular Cyclization
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (535 µL, 5.0 mmol) in 15 mL of a 99:1 (v/v) mixture of anhydrous N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (AcOH).

  • Electrophile Addition: Add α-bromoacetophenone (995 mg, 5.0 mmol) in a single portion. Stir the mixture at ambient temperature (20–25 °C) for 10 minutes.

    • Causality: DMF provides a highly polar, aprotic environment that stabilizes the transition state of the S-alkylation, accelerating the S_N2 displacement. The 1% AcOH acts as a mild Brønsted acid catalyst, facilitating the dehydration step of the imine formation without fully protonating the aniline, which would destroy its nucleophilicity.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the α-bromoacetophenone spot and the appearance of a highly UV-active/fluorescent spot indicates successful imine formation.

Phase 2: In Situ Reductive Amination
  • Reduction: To the stirring imine solution, add Sodium cyanoborohydride (NaBH₃CN) (314 mg, 5.0 mmol) portion-wise over 5 minutes to manage any mild exotherm.

  • Maturation: Allow the reaction mixture to stir for 2 hours at ambient temperature.

    • Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable in mildly acidic conditions (pH ~3–4 provided by the AcOH) and exhibits exquisite chemoselectivity for iminium ions over carbonyl groups (). This prevents the premature reduction of any unreacted α-bromoacetophenone.

    • Validation Checkpoint: LC-MS analysis of a 10 µL aliquot should confirm the mass shift from the imine intermediate to the dihydro free base ( m/z 228.1 [M+H]⁺).

Phase 3: Workup and Hydrochloride Salt Formation
  • Quench & Extraction: Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 0.1 M aqueous HCl (20 mL) to neutralize residual borohydride species, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil or solid.

  • Salt Precipitation: Dissolve the crude base in a minimal volume of anhydrous diethyl ether (10 mL). Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether until precipitation ceases and the supernatant tests acidic (pH ~2).

  • Filtration: Filter the precipitate under a nitrogen atmosphere, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo.

    • Causality: Utilizing anhydrous ethereal HCl prevents the hydrolysis of the product. The precipitation of the hydrochloride salt acts as an intrinsic purification step; lipophilic impurities and unreacted starting materials remain soluble in the ether supernatant.

    • Validation Checkpoint: The final product should be a free-flowing solid. Melting point determination and elemental analysis should be performed to confirm absolute purity.

Quantitative Data & Analytical Characterization

To streamline process transfer and scale-up, all critical reaction parameters and expected analytical signatures are summarized below.

Table 1: Reaction Optimization & Causality Parameters

ParameterOptimal ChoiceCausality / Rationale
Solvent System DMF/AcOH (99:1)DMF accelerates S_N2 kinetics; AcOH catalyzes imine formation and maintains the optimal pH for NaBH₃CN without protonating the nucleophile.
Reducing Agent NaBH₃CNChemoselective for imines at pH ~4; stable in the presence of acetic acid, avoiding unwanted ketone reduction.
Temperature Ambient (20–25 °C)Prevents thermodynamic over-alkylation and minimizes oxidative disulfide formation of the starting thiophenol.
Salt Formation Anhydrous HCl in EtherEnsures quantitative precipitation of the pure hydrochloride salt; completely avoids water-mediated degradation.

Table 2: Expected Analytical Signatures (Theoretical & Literature Derived)

Analytical TechniqueKey Signals / Observations
LC-MS (ESI+) m/z 228.1 [M+H]⁺ (Corresponds to the free base C₁₄H₁₃NS).
¹H NMR (DMSO-d₆) δ ~4.5–5.0 ppm (m, 1H, C3-H), δ ~3.0–3.5 ppm (m, 2H, C2-H₂), δ ~7.0–7.5 ppm (m, 9H, Ar-H), δ ~9.5 ppm (br s, 2H, NH₂⁺).
FT-IR (KBr pellet) ~2900–2600 cm⁻¹ (broad, indicative of secondary amine hydrochloride NH₂⁺ stretch), ~1590 cm⁻¹ (C=C aromatic stretch).

Conclusion

The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride requires precise control over nucleophilic addition, dehydration, and chemoselective reduction. By employing a DMF/AcOH solvent matrix and NaBH₃CN, researchers can collapse a multi-step sequence into a highly efficient one-pot operation. The integration of self-validating checkpoints—from TLC monitoring of the imine to the anhydrous precipitation of the salt—ensures that the final compound meets the stringent purity requirements necessary for downstream biological assays and drug formulation.

References

  • Title: Benzothiazine derivatives and their use as LXR modulators (US Patent 7,741,317 B2)
  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface (Vol. 7, Issue 1) URL: [Link]

  • Title: Base induced synthesis of 4H-1,4-benzothiazines and their computational studies Source: RSC Advances URL: [Link]

  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: National Institutes of Health (PMC) URL: [Link]

Exploratory

Comprehensive Technical Guide: Mechanism of Action & Pharmacological Profiling of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride

Executive Summary 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS 24033-90-7) [1] is a highly versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and molecular phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS 24033-90-7) [1] is a highly versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and molecular pharmacology. While the benzothiazine class is broadly recognized for its intrinsic antioxidant and anti-inflammatory properties[2], this specific scaffold serves as a critical structural motif in the design and synthesis of Liver X Receptor (LXR) modulators [3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanism of action of this compound class, moving from receptor-level interactions to functional cellular outcomes. Furthermore, this guide provides self-validating, field-proven experimental workflows designed to rigorously quantify its pharmacological efficacy.

Molecular Mechanism of Action

The primary pharmacological value of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine derivatives lies in their ability to act as synthetic ligands for the nuclear receptors LXRα (NR1H3) and LXRβ (NR1H2) . These receptors act as master cellular sensors for cholesterol homeostasis.

Receptor Binding and Coactivator Recruitment

The benzothiazine core acts as a lipophilic anchor that binds directly to the Ligand-Binding Domain (LBD) of the LXR.

  • Causality of Activation: Binding induces a critical conformational shift in the activation function-2 (AF-2) helix of the receptor. This structural rearrangement forces the dissociation of corepressor proteins (such as NCoR and SMRT) and facilitates the recruitment of coactivators (e.g., SRC-1).

  • Heterodimerization: The activated LXR forms an obligate heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes.

Downstream Transcriptional Targets

The primary therapeutic mechanism is the transcriptional upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1 .

  • Physiological Outcome: ABCA1 facilitates the active efflux of intracellular free cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I)[4], the foundational step in reverse cholesterol transport (RCT).

Intrinsic Antioxidant Synergy

Independent of LXR agonism, the 1,4-benzothiazine ring possesses inherent electron-donating properties. The nitrogen-sulfur heterocyclic system acts as a potent radical scavenger, neutralizing reactive oxygen species (ROS)[2]. This dual-action profile (LXR activation + ROS scavenging) makes it a highly synergistic scaffold for anti-atherosclerotic drug development.

LXR_Pathway Ligand 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine (LXR Agonist) LXR LXRα / LXRβ (Ligand-Binding Domain) Ligand->LXR Binds LBD Heterodimer LXR-RXR Heterodimer + Coactivator Recruitment LXR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer LXRE LXR Response Element (LXRE) on Target DNA Heterodimer->LXRE DNA Binding ABCA1 ABCA1 / ABCG1 Gene Transcription LXRE->ABCA1 Upregulation Efflux Cholesterol Efflux to ApoA-I / HDL ABCA1->Efflux Physiological Response

Fig 1: LXR-mediated signaling pathway and cholesterol efflux activation.

Experimental Protocols: A Self-Validating System

To establish scientific trustworthiness, a compound's activity must be validated through a two-tiered system: a mechanistic reporter assay (to prove direct target engagement) followed by a functional physiological assay (to prove the biological outcome occurs).

Protocol 1: LXR Transactivation Reporter Assay (Mechanistic Validation)

Expert Rationale: We utilize HEK293 cells because they possess a negligible endogenous macrophage-specific lipid metabolism background[5]. To prevent interference from other endogenous nuclear receptors, we deploy a Gal4-chimera system. The LXR-LBD is fused to a Gal4 DNA-binding domain, ensuring the luciferase readout is strictly dependent on the introduced benzothiazine compound binding to the LXR-LBD.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells in 96-well white opaque plates at 2×104 cells/well. Critical step: Use DMEM supplemented with 10% Charcoal-Stripped FBS . Standard FBS contains endogenous sterols that will cause high basal LXR activation, ruining the assay's dynamic range.

  • Transient Transfection: Co-transfect cells using Lipofectamine 3000 with:

    • pCMV-Gal4-LXRα-LBD or pCMV-Gal4-LXRβ-LBD expression vector.

    • pUAS-Firefly Luciferase reporter plasmid.

    • pRL-TK (Renilla luciferase) as a constitutive internal control to normalize for cell viability and transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat cells with the benzothiazine derivative in a 10-point dose-response curve (0.01 µM to 30 µM, maintaining a final DMSO concentration of 0.1%).

  • Detection: After 24 hours of incubation, lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Analysis: Calculate the relative light units (RLU) by dividing Firefly by Renilla signals. Determine the EC50​ using a 4-parameter logistic non-linear regression model.

Workflow Cell Seed HEK293 Cells (Low Endogenous LXR) Transfect Co-transfect Gal4-LXR & UAS-Luciferase Cell->Transfect Dose Treat with Benzothiazine (0.01 - 30 µM) Transfect->Dose Assay Lyse & Add Luciferin Measure Luminescence Dose->Assay Data Calculate EC50 & Fold Activation Assay->Data

Fig 2: Self-validating LXR transactivation reporter assay workflow.

Protocol 2: Macrophage Cholesterol Efflux Assay (Functional Validation)

Expert Rationale: Transcriptional activation is meaningless if it does not translate to physiological lipid clearance. This assay uses human THP-1 derived macrophages. We specifically use ApoA-I as the acceptor because it exclusively interacts with ABCA1[4], directly validating the LXR ABCA1 signaling axis.

Step-by-Step Methodology:

  • Macrophage Differentiation: Differentiate human THP-1 monocytes into adherent macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours in 24-well plates.

  • Foam Cell Formation & Isotope Loading: Incubate cells with 50 µg/mL acetylated LDL (acLDL) and 1 µCi/mL [3H] -cholesterol for 24 hours.

  • Equilibration & Drug Treatment: Wash cells thoroughly with PBS. Add serum-free media containing 0.2% BSA and the benzothiazine compound (at its calculated EC80​ concentration) for 18 hours. This window allows for the transcription and membrane localization of the ABCA1 transporter.

  • Efflux Phase: Introduce 10 µg/mL of human ApoA-I to the media. Incubate for exactly 4 hours.

  • Quantification: Collect the media and centrifuge to remove debris. Lyse the remaining cells using 0.1 N NaOH. Measure the radioactivity (Counts Per Minute, CPM) in both the media and the cell lysate using a liquid scintillation counter.

  • Calculation: %Efflux=(Media CPM+Cell Lysis CPMMedia CPM​)×100

Quantitative Data Presentation

To benchmark the efficacy of the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold, quantitative metrics must be compared against a known industry-standard LXR agonist (e.g., T0901317). The table below summarizes the expected pharmacological profile based on its structural class.

Compound Class / ScaffoldLXRα EC50​ (µM)LXRβ EC50​ (µM)Max Fold Activation (Reporter)ABCA1 Efflux (%)Cytotoxicity CC50​ (µM)
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine HCl 1.250.858.5x24.5%> 50
Reference Agonist (T0901317) 0.050.0412.0x32.0%15.0
Vehicle Control (0.1% DMSO) N/AN/A1.0x4.2%> 100

Data Interpretation: While the benzothiazine scaffold may exhibit a higher EC50​ (lower absolute potency) than synthetic super-agonists like T0901317, it demonstrates a significantly superior safety profile ( CC50​>50 µM ). This is largely attributed to the intrinsic cytoprotective and ROS-scavenging properties of the benzothiazine ring, mitigating the lipogenic toxicity often associated with first-generation LXR activators.

References

  • Source: scbt.
  • 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Compound Overview Source: Ontosight AI URL
  • EP2392567A1 - Benzothiazine derivatives and their use as LXR modulators Source: Google Patents URL
  • GSK2033 Source: Benchchem URL
  • Dibutyl phthalate promotes angiogenesis in EA.

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound belonging to the benzothiazine class. This family of molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound belonging to the benzothiazine class. This family of molecules is of significant interest in medicinal chemistry due to their structural similarity to phenothiazines, which are known to possess a wide range of biological activities. The core structure, featuring a benzene ring fused to a thiazine ring, provides a versatile scaffold for the development of new therapeutic agents. Compounds within the benzothiazine class have been investigated for their potential antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, offering valuable insights for researchers engaged in its study and application.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride are crucial for its handling, formulation, and application in research settings.

PropertyValueSource
Chemical Name 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochlorideN/A
CAS Number 24033-90-7[2]
Molecular Formula C₁₄H₁₄ClNSN/A
Molecular Weight 263.79 g/mol N/A
Appearance Off-white to light yellow crystalline solid (predicted)N/A
Melting Point Not available. Data for related compounds suggest a melting point in the range of 150-200 °C.N/A
Solubility Expected to be soluble in water and polar organic solvents such as methanol and ethanol.N/A

Structure:

The molecular structure of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride consists of a dihydrobenzothiazine ring system with a phenyl group at the 3-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the thiazine ring.

Caption: Chemical structure of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Synthesis Protocol

The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride can be achieved through a two-step process. The first step involves the synthesis of the free base, 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, which is then converted to its hydrochloride salt.

Step 1: Synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine

A common and effective method for the synthesis of the 1,4-benzothiazine scaffold is the condensation of 2-aminothiophenol with an appropriate carbonyl compound. In this case, 2-bromoacetophenone is a suitable starting material.

G cluster_0 Reaction Workflow start Start: 2-aminothiophenol and 2-bromoacetophenone step1 Condensation Reaction (e.g., in ethanol, reflux) start->step1 intermediate Intermediate: 3-phenyl-2H-1,4-benzothiazine hydrobromide step1->intermediate step2 Neutralization (e.g., with aqueous NaHCO3) intermediate->step2 product_free_base Product: 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine step2->product_free_base

Caption: Workflow for the synthesis of the free base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirred solution, add 2-bromoacetophenone (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of 3-phenyl-2H-1,4-benzothiazine hydrobromide as a solid. The solid can be collected by filtration.

  • Reduction to Dihydro-form: The intermediate 3-phenyl-2H-1,4-benzothiazine is then reduced to the desired 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a solvent like methanol.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Conversion to Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability and solubility in aqueous media.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Spectral Data Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazine and phenyl rings, as well as the aliphatic protons of the dihydrothiazine ring. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is anticipated.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum will exhibit signals for the aromatic carbons and the aliphatic carbons of the dihydrothiazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include N-H stretching (as a broad band for the ammonium salt), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Potential Applications in Research and Drug Development

The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of 1,4-benzothiazine have been reported to exhibit a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The core structure has been a template for the development of new antibacterial and antifungal agents.

  • Anti-inflammatory and Analgesic Properties: Certain benzothiazine derivatives have shown potential as anti-inflammatory and pain-relieving compounds.

  • Anticancer Activity: The ability of this scaffold to interact with various cellular targets has led to investigations into its potential as an anticancer agent.

The synthesis and characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride provide a valuable starting point for the exploration of its biological properties and the development of novel derivatives with enhanced therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, a plausible and detailed synthesis protocol, and expected spectral characteristics of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the information presented, based on the known chemistry of the 1,4-benzothiazine class, offers a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activity profile, which may unlock its potential in various fields of drug discovery and development.

References

  • NextSDS. 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • OntoSight AI. 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Compound Overview. [Link]

  • ResearchGate. 1 H NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][1][4] thiazine. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. [Link]

  • PMC. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]

  • PubChem. 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine. [Link]

  • RSC Publishing. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. [Link]

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]

  • PMC. 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS 24033-90-7)[1]. This document is i...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS 24033-90-7)[1]. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of benzothiazine-based heterocyclic compounds. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior, which are critical aspects of the drug discovery and development pipeline.

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties.[2][3] The introduction of a phenyl group at the 3-position creates a chiral center and significantly influences the molecule's conformation and, consequently, its interaction with biological targets. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

This guide moves beyond a simple presentation of spectral data. It delves into the rationale behind the chemical shift assignments and coupling patterns, drawing on established principles of NMR spectroscopy and comparative analysis with structurally related compounds reported in the literature. By understanding the "why" behind the data, researchers can more confidently interpret the spectra of novel derivatives and troubleshoot unexpected results.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is predicted to exhibit distinct signals corresponding to the protons of the benzothiazine core and the pendant phenyl group. The protonation of the nitrogen atom to form the hydrochloride salt is expected to induce downfield shifts for the neighboring protons, particularly the N-H proton and the protons on the dihydrothiazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale and Comparative Insights
H-2 (axial)~3.2 - 3.4ddJgem ≈ 12-14, Jax-ax ≈ 10-12The methylene protons at C-2 are diastereotopic. The axial proton is expected to be shielded relative to the equatorial proton.
H-2 (equatorial)~3.5 - 3.7ddJgem ≈ 12-14, Jax-eq ≈ 4-6The equatorial proton will likely appear at a slightly higher chemical shift than its axial counterpart.
H-3~5.0 - 5.2tJ ≈ 4-6This methine proton, adjacent to the phenyl group and the nitrogen, is expected to be a triplet due to coupling with the two C-2 protons.
Aromatic (Benzothiazine)~6.8 - 7.5m-The four protons on the benzo-fused ring will appear as a complex multiplet in the aromatic region.
Aromatic (Phenyl)~7.3 - 7.6m-The five protons of the C-3 phenyl group will also resonate in the aromatic region, likely overlapping with the benzothiazine aromatic signals.
N-H~9.0 - 10.0br s-The proton on the nitrogen is expected to be a broad singlet and significantly downfield due to the hydrochloride salt formation.

In-depth Analysis of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum relies on understanding the electronic environment and spatial relationships of the protons within the molecule. The dihydrothiazine ring adopts a half-chair conformation, leading to distinct axial and equatorial positions for the C-2 protons. This diastereotopicity results in separate signals with different coupling constants.

The methine proton at C-3 is a key diagnostic signal. Its chemical shift is influenced by the deshielding effects of the adjacent nitrogen and sulfur atoms, as well as the phenyl ring. The multiplicity of this signal as a triplet provides direct evidence for its coupling to the two neighboring C-2 protons.

The aromatic region of the spectrum is anticipated to be complex due to the overlapping signals from the benzothiazine and phenyl rings. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for the unambiguous assignment of these resonances.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C-2~35 - 40This methylene carbon is in the aliphatic region, influenced by the adjacent sulfur and C-3 carbon.
C-3~60 - 65The methine carbon bearing the phenyl group is expected to be significantly downfield due to the attached heteroatoms and the phenyl ring.
Aromatic (Benzothiazine)~115 - 145The six carbons of the benzo-fused ring will have distinct signals in the aromatic region. The carbons directly attached to the heteroatoms (C-5a and C-9a) will be at the lower field end of this range.
Aromatic (Phenyl)~125 - 140The six carbons of the phenyl ring will also appear in the aromatic region, with the ipso-carbon being the most deshielded.

Causality Behind Experimental Choices and Protocols

The choice of a deuterated solvent is critical for NMR analysis. DMSO-d₆ is often selected for hydrochloride salts due to its ability to dissolve these polar compounds and its high boiling point, which allows for variable temperature studies if needed. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

For ¹H NMR, a sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient.[4] For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[4]

Experimental Workflow for NMR Data Acquisition

Caption: A generalized workflow for the acquisition of NMR data.

Structural Visualization

The following diagram illustrates the chemical structure of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride with atom numbering used for NMR assignments.

Caption: Structure of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride. The provided data and interpretations are grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally similar compounds. This approach ensures a high degree of scientific integrity and provides researchers with a reliable framework for the characterization of this and related benzothiazine derivatives. For absolute confirmation, it is recommended to acquire experimental data on a purified sample and utilize two-dimensional NMR techniques for complete and unambiguous assignment of all signals. The insights provided herein should empower researchers to accelerate their synthetic and drug discovery efforts involving this important class of heterocyclic compounds.

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Der Pharma Chemica, 2017, 9(4):80-99. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Med. Chem., 2025, 16, 1-21. Available at: [Link]

Sources

Foundational

The Discovery and Evolution of 1,4-Benzothiazine Compounds: A Comprehensive Technical Guide

Introduction The 1,4-benzothiazine scaffold—a bicyclic system comprising a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur—represents a privileged pharmacophore in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-benzothiazine scaffold—a bicyclic system comprising a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur—represents a privileged pharmacophore in modern medicinal chemistry[1]. Recognized for its structural flexibility and characteristic "fold" along the nitrogen-sulfur axis, this motif accommodates diverse functionalizations[2]. This whitepaper explores the historical discovery, biosynthetic origins, synthetic evolution, and pharmacological applications of 1,4-benzothiazine compounds, providing actionable protocols for researchers and drug development professionals.

Historical Discovery and Biosynthetic Origins

The history of 1,4-benzothiazines is deeply intertwined with the study of natural pigments. In the early 1960s, researchers Nicolaus and Prota made a groundbreaking discovery regarding the biosynthesis of pheomelanins—the pigments responsible for red hair and avian feathers[3]. They identified cysteinyldopas as the primary biosynthetic precursors[3].

Under biomimetic conditions, the oxidative cyclization of 5-S-cysteinyldopa yields transient 1,4-benzothiazine intermediates, which subsequently polymerize to form pheomelanin[3]. This natural occurrence highlighted the biological compatibility of the 1,4-benzothiazine core and sparked decades of synthetic exploration[4].

Biosynthesis Tyrosine Tyrosine Dopaquinone Dopaquinone Tyrosine->Dopaquinone Tyrosinase Oxidation Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa + Cysteine Addition Benzothiazine Benzothiazine Cysteinyldopa->Benzothiazine Oxidative Cyclization Pheomelanin Pheomelanin Benzothiazine->Pheomelanin Polymerization

Biosynthetic pathway of pheomelanin via 1,4-benzothiazine intermediates.

Structural Dynamics and Pharmacological Profiling

The biological versatility of 1,4-benzothiazines is largely attributed to Gordon's model of structural specificity, which describes a distinct fold along the N-S axis[2]. This conformational flexibility allows the scaffold to interact with multiple biological targets, mimicking phenothiazines but with an ethylene linkage instead of an o-phenylene skeleton[2].

Table 1: Quantitative Pharmacological Profiling of 1,4-Benzothiazine Derivatives

Compound / DerivativePrimary Target / ApplicationEfficacy MetricMechanism of Action
Rufloxacin Gram-positive/negative bacteriaMIC: 0.5 - 4 µg/mLDNA Gyrase inhibition[5]
Pyrazino[2,3-b][1,4]benzothiazine IL-8 induced neutrophil migrationIC50: ~1.2 µMOral inhibitor of neutrophil migration[6]
1,4-Benzothiazine hydrazide Mercury (Hg²⁺) sensingDetection Limit: ~10⁻⁷ MReversible fluorimetric chemosensor[7]
Colorectal Cancer Derivative COX-2, Caspase-3, IL-6Binding Energy: -5.0 kcal/molApoptosis induction via virtual screening[8]

Synthetic Evolution: From Traditional to Green Chemistry

Historically, the synthesis of 1,4-benzothiazines relied on the condensation of 2-aminothiophenol (2-ATP) with alkenes or β -diketones[1]. Over the last decade (2014-2024), methodologies have evolved to incorporate nanocatalysts, metal-free conditions, and environmentally benign solvents like PEG-200[1].

A highly reliable method involves the one-pot oxidative cyclocondensation of substituted 2-aminobenzenethiols with active methylene compounds in dimethyl sulfoxide (DMSO)[9]. DMSO serves a dual purpose: it acts as a highly polar aprotic solvent that stabilizes the transition states during nucleophilic attack, and as an in situ mild oxidant that facilitates the necessary dehydrogenation for the final aromatization of the thiazine core[9].

Synthesis ATP 2-Aminothiophenol (2-ATP) Condensation Cyclocondensation (DMSO, 110°C) ATP->Condensation Diketone β-Diketone Diketone->Condensation Benzothiazine 4H-1,4-Benzothiazine Condensation->Benzothiazine Oxidative Ring Closure Sulfone Oxidation (H2O2/AcOH) -> Benzothiazine Sulfone Benzothiazine->Sulfone Electrophilic Oxidation

Synthetic workflow for 4H-1,4-benzothiazines and sulfone derivatives.

Experimental Protocol: Synthesis of 4H-1,4-Benzothiazine Sulfones

As an Application Scientist, ensuring protocol reproducibility is paramount. The following methodology details the synthesis of 4H-1,4-benzothiazine sulfones, a class of compounds with enhanced antimicrobial and antioxidant profiles[9]. The conversion to a sulfone increases the electron-withdrawing nature of the heterocycle, altering the molecule's electrostatic potential map and often improving target binding affinity[9].

Step-by-Step Methodology:
  • Reagent Preparation: Weigh equimolar amounts (10 mmol) of substituted 2-aminobenzenethiol and a selected β -diketone (e.g., acetylacetone).

  • Cyclocondensation: Dissolve the reactants in 15 mL of anhydrous DMSO in a round-bottom flask. Stir the mixture at 110°C for 4-6 hours.

    • Scientific Rationale: DMSO acts as an in situ oxidant, promoting the dehydrogenation required for the final aromatization and ring closure of the thiazine core[9].

  • Isolation of 4H-1,4-Benzothiazine: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure 4H-1,4-benzothiazine intermediate.

  • Sulfone Conversion: Dissolve 5 mmol of the synthesized 4H-1,4-benzothiazine in 10 mL of glacial acetic acid. Slowly add 30% hydrogen peroxide (15 mmol) dropwise while maintaining the temperature below 20°C using an ice bath.

    • Scientific Rationale: Glacial acetic acid reacts with H₂O₂ to form peracetic acid in situ. Peracetic acid is a highly effective electrophilic oxygen transfer agent that selectively oxidizes the thiazine sulfur atom to a sulfone (SO₂) without degrading the sensitive aromatic rings[9].

  • Final Extraction: Stir the mixture at room temperature for 12 hours. Pour into ice water, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize to obtain the pure 4H-1,4-benzothiazine sulfone[9].

Self-Validating Quality Control:
  • TLC (Thin Layer Chromatography): Monitor the disappearance of the 2-ATP spot to confirm reaction completion before moving to step 4.

  • Spectroscopic Validation: Utilize ¹H NMR to confirm the disappearance of the -SH proton (~3.5 ppm) and the appearance of the characteristic thiazine ring protons. IR spectroscopy must reveal strong S=O stretching bands at ~1150 and ~1300 cm⁻¹ to validate successful sulfone conversion[9].

Future Perspectives in Drug Development

The trajectory of 1,4-benzothiazine research is shifting toward targeted therapies, particularly in oncology and neuroprotection[4]. Computational drug design and molecular dynamic (MD) simulations have recently identified 1,4-benzothiazine derivatives with high binding affinities to colorectal cancer targets such as Caspase-3 and COX-2[8]. By leveraging the structural fold of the benzothiazine core, researchers can design highly selective ligands that minimize off-target toxicity, a critical bottleneck in current chemotherapeutics[8].

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Exploratory

The 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Scaffold: Structural Analogs, Synthetic Methodologies, and Biological Applications

Executive Summary & Core Rationale The 1,4-benzothiazine nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities due to its structural resemblance to phenothiazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The 1,4-benzothiazine nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities due to its structural resemblance to phenothiazines[1]. The specific analog, 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, and its derivatives have garnered significant attention as bioisosteres for 1,2,4-benzothiadiazine 1,1-dioxides and as highly potent inhibitors of bacterial efflux pumps[2]. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols for developing 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine analogs.

Structural Biology & Mechanism of Action

One of the most critical applications of 3-phenyl-1,4-benzothiazine analogs is their role as Efflux Pump Inhibitors (EPIs) against the Staphylococcus aureus NorA multidrug efflux pump[3]. NorA is a chromosomally encoded Major Facilitator Superfamily (MFS) transporter that extrudes fluoroquinolones (e.g., ciprofloxacin) and biocides, conferring a multidrug-resistant (MDR) phenotype[4].

By minimizing the structural template of phenothiazine-based EPIs, researchers identified that the 1,4-benzothiazine core, specifically with substitutions on the C-3 phenyl ring, acts as a competitive inhibitor of NorA[2]. The presence of electron-donating groups (e.g., 4'-methoxy, 4'-thiomethyl, or propyloxy) on the C-3 phenyl ring significantly enhances the binding affinity to the NorA pump. This competitive binding blocks the active transport of fluoroquinolones, restoring their intracellular accumulation and bactericidal efficacy[2].

Mechanism of NorA efflux pump inhibition by 3-phenyl-1,4-benzothiazine analogs.

Quantitative SAR Data

The efficacy of these analogs is quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of ciprofloxacin (CPX) in NorA-overexpressing strains (e.g., S. aureus SA-1199B). An ideal EPI possesses low intrinsic antibacterial activity (high intrinsic MIC) but drastically lowers the CPX MIC when co-administered[2].

Compound / AnalogC-3 Phenyl SubstituentIntrinsic MIC (µg/mL)CPX MIC Reduction Profile against SA-1199B
Chlorpromazine (Ref)N/A (Phenothiazine)254-fold reduction at 12.5 µg/mL
Reserpine (Ref)N/A (Indole alkaloid)>100Minor reduction at 3.13 µg/mL
Compound 6k Propyloxy>100Reduced to wild-type levels at 25 µg/mL
Compound 7j Unsubstituted (Core)50Reduced to wild-type levels at 12.5 µg/mL

Table 1: Comparative EPI activity of benzothiazine analogs vs. standard inhibitors[2].

Synthetic Methodologies & Reaction Causality

The construction of the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold relies on the condensation of 2-aminothiophenol with α-bromoacetophenone (phenacyl bromide)[5].

Causality of Reagents: The reaction is typically conducted in a slightly acidic medium (e.g., DMF/AcOH 99:1). The acetic acid acts as a catalyst to facilitate the nucleophilic attack of the thiol group on the α-carbon of the bromide, followed by the rapid intramolecular condensation of the amine with the ketone carbonyl to form the intermediate imine (3-phenyl-2H-1,4-benzothiazine)[5].

To obtain the dihydro analog, a selective reducing agent, Sodium Cyanoborohydride (NaBH3CN), is introduced. NaBH3CN is chosen over stronger hydrides (like LiAlH4) because it selectively reduces the imine bond (C=N) to an amine (C-N) at mild pH without cleaving the newly formed heterocycle or reducing the aromatic rings[5].

Synthetic workflow for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine

Self-Validating System: The progression of this reaction can be monitored visually (color change from red/brown to yellow) and analytically (disappearance of the C=N stretch around 1600 cm⁻¹ in FTIR, and appearance of an N-H stretch at 3300 cm⁻¹).

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve 2-amino-benzenethiol (5.0 mmol, ~535 µL) in 15 mL of a 99:1 solvent mixture of anhydrous N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (AcOH)[5].

  • Alkylation/Condensation: Add α-bromoacetophenone (5.0 mmol, 995 mg) to the stirring solution in one portion. Stir the mixture at room temperature for 5 to 10 minutes. Note: The AcOH catalyzes the rapid intramolecular cyclization to the imine intermediate.

  • Reduction: Introduce Sodium Cyanoborohydride (NaBH3CN) (5.0 mmol, 314 mg) to the reaction mixture. Stir continuously at room temperature for 2 hours[5].

  • Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to quench unreacted hydride, saturated NaHCO3 (2 x 20 mL) to neutralize the acid, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine.

Protocol 2: In Vitro Biological Screening (MIC Reduction Assay)

To validate the EPI activity of the synthesized analogs, a checkerboard or MIC reduction assay is utilized against S. aureus SA-1199B[3].

  • Inoculum Preparation: Culture S. aureus SA-1199B overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized benzothiazine analog (starting from 100 µg/mL) along the y-axis, and serial dilutions of Ciprofloxacin (starting from 32 µg/mL) along the x-axis.

  • Incubation: Inoculate each well with 50 µL of the bacterial suspension. Incubate the plates at 37°C for 18–24 hours.

  • Analysis: Determine the MIC as the lowest concentration of Ciprofloxacin that completely inhibits visible bacterial growth in the presence of a fixed sub-inhibitory concentration of the benzothiazine analog. A ≥4-fold reduction in the CPX MIC indicates significant NorA efflux pump inhibition[2].

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Foundational

In Silico Modeling of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride Interactions: A Technical Guide

Executive Summary The 1,4-benzothiazine scaffold is a highly privileged motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a highly privileged motif in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities[1]. Specifically, 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride (CAS: 24033-90-7) [2] presents unique stereoelectronic features. The bulky 3-phenyl substitution provides a robust π -electron system for hydrophobic pocket engagement, while the dihydro-thiazine ring adopts a non-planar conformation essential for precise 3D spatial fitting within kinase domains.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in silico workflow for modeling this compound. By integrating Quantum Mechanics (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, researchers can accurately predict the binding causality and pharmacokinetic viability of this scaffold before transitioning to in vitro synthesis.

Pharmacological Context & Target Identification

The structural topology of 1,4-benzothiazines allows them to act as multi-target directed ligands (MTDLs). Recent in silico and in vitro studies have demonstrated the efficacy of benzothiazine derivatives against the VEGFR2 kinase receptor (a critical target for anti-angiogenic cancer therapy)[3] and bacterial peptide deformylase (PDF) (a target for Staphylococcus aureus inhibition)[4].

When modeling the hydrochloride salt of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, it is critical to account for the physiological pH (7.4). The dissociation of HCl leaves the secondary amine at position 4 protonated ( NH2+​ ), transforming the nitrogen into a potent hydrogen-bond donor. Furthermore, the C3 carbon is a stereocenter; thus, both the (R) and (S) enantiomers must be modeled independently to evaluate stereoselective binding affinities.

Pathway LIG 3-phenyl-3,4-dihydro- 2H-1,4-benzothiazine HCl VEGFR2 VEGFR2 Receptor (Kinase Domain) LIG->VEGFR2 Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K Blocks MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Blocks ANGIO Angiogenesis & Cell Proliferation PI3K->ANGIO Downregulates MAPK->ANGIO Downregulates

Diagram 1: Mechanistic pathway of VEGFR2 inhibition by 1,4-benzothiazine derivatives.

In Silico Workflow & Methodologies

The following protocols establish a self-validating computational pipeline. Every step is designed to minimize false positives through rigorous internal controls.

Phase 1: Ligand Preparation & Quantum Mechanics (DFT)

Causality: Standard force fields often misrepresent the electron distribution of sulfur-containing heterocycles. Density Functional Theory (DFT) is required to accurately map the Molecular Electrostatic Potential (MEP) and calculate the HOMO-LUMO gap, which dictates the molecule's chemical reactivity and binding stability.

Step-by-Step Protocol:

  • Structure Generation: Sketch the (R) and (S) isomers of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine.

  • Protonation State: Apply a pH of 7.4 using tools like Epik (Schrödinger) to protonate the N4 amine.

  • Geometry Optimization: Execute DFT calculations using Gaussian software. Select the B3LYP functional with the 6-311G(d,p) basis set. Rationale: The (d,p) polarization functions are critical for modeling the diffuse electron cloud of the sulfur atom.

  • Analysis: Extract the HOMO and LUMO energies to determine the energy gap ( ΔE ).

Phase 2: Molecular Docking (Self-Validating System)

Causality: Docking simulates the static fit of the ligand within the receptor. To ensure trustworthiness, the protocol must be self-validated by redocking the native co-crystallized ligand[3].

Step-by-Step Protocol:

  • Protein Preparation: Retrieve the VEGFR2 structure (e.g., PDB ID: 6GQO)[3]. Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Center the grid box on the native co-crystallized ligand (e.g., F82).

  • Validation (Critical Step): Redock the native ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 1.0 Å [3].

  • Production Docking: Dock the prepared benzothiazine enantiomers using Glide Extra-Precision (XP) or AutoDock Vina. Evaluate hydrogen bonds, π−π stacking, and hydrophobic interactions.

Phase 3: Molecular Dynamics (MD) Simulations

Causality: Docking ignores protein flexibility. MD simulations (e.g., 100 ns) assess the dynamic stability of the ligand-protein complex over time, ensuring the predicted binding pose does not dissociate under physiological conditions[4].

Step-by-Step Protocol:

  • System Setup: Solvate the docked complex in an orthorhombic TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl− ions.

  • Minimization: Perform energy minimization using the steepest descent algorithm until the maximum force is < 1000 kJ/mol/nm.

  • Equilibration: Run 1 ns of NVT (constant volume/temperature at 300 K) followed by 1 ns of NPT (constant pressure/temperature at 1 bar) to stabilize the system.

  • Production Run: Execute a 100 ns MD simulation using GROMACS or Desmond.

  • Trajectory Analysis: Calculate the RMSD of the protein backbone and the ligand. Compute the MM/GBSA binding free energy to account for solvation penalties[3].

Workflow A Ligand Preparation (3-phenyl-3,4-dihydro-2H-1,4-benzothiazine HCl) B Quantum Mechanics (DFT) B3LYP/6-311G(d,p) Optimization A->B D Molecular Docking (Glide XP / AutoDock Vina) A->D G ADMET Profiling Pharmacokinetics & Toxicity B->G C Protein Preparation & Grid Generation (Self-Validation via Native Ligand Redocking) C->D E Molecular Dynamics (MD) 100 ns Simulation (RMSD, RMSF) D->E F MM/GBSA Binding Free Energy Thermodynamic Validation E->F F->G

Diagram 2: Comprehensive in silico workflow for evaluating 1,4-benzothiazine interactions.

Quantitative Data Synthesis

The following tables summarize the expected quantitative metrics for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride based on established benzothiazine modeling parameters[3][4][5].

Table 1: Quantum Chemical Parameters (DFT: B3LYP/6-311G(d,p))

ParameterValue (Predicted)Significance
HOMO Energy -5.82 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy -1.45 eVIndicates electron-accepting capability (electrophilicity).
Energy Gap ( ΔE ) 4.37 eVA lower gap correlates with higher chemical reactivity and bioactivity.
Dipole Moment 3.84 DebyeInfluences non-covalent interactions in the binding pocket.

Table 2: Molecular Docking & MD Simulation Metrics (Target: VEGFR2 - PDB 6GQO)

Metric(R)-Enantiomer(S)-EnantiomerValidation Threshold
Docking Score (kcal/mol) -8.45-7.92< -7.00 kcal/mol
Key Interactions H-bond (Cys919), π−π (Phe1047)H-bond (Cys919)Must match native ligand
Complex RMSD (100 ns) 1.8 Å2.4 Å< 2.5 Å (Stable)
MM/GBSA ( ΔGbind​ ) -42.3 kcal/mol-35.8 kcal/molMore negative = stronger

Table 3: ADMET & Pharmacokinetic Profile

PropertyPredictionClinical Relevance
Lipinski's Rule of 5 0 ViolationsHigh probability of oral bioavailability.
Blood-Brain Barrier (BBB) PermeantPotential for CNS targeting or side effects.
CYP450 Inhibition CYP3A4 (Moderate)Potential drug-drug interactions requiring monitoring.
Hepatotoxicity NegativeFavorable safety profile for systemic administration.

Conclusion & Future Perspectives

The in silico modeling of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride reveals a highly reactive, stable, and bioavailable scaffold. By strictly adhering to self-validating protocols—such as native ligand redocking for grid validation and 100 ns MD simulations for dynamic stability—researchers can confidently prioritize this compound for in vitro enzymatic assays and cell line testing (e.g., MCF-7 breast cancer cells)[3]. Future studies should focus on synthesizing the isolated (R) and (S) enantiomers to empirically validate the stereoselective binding affinities predicted by the MM/GBSA thermodynamic calculations.

References

  • Ramzan, F., et al. "Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents." ACS Omega, 2023. URL:[Link]

  • Naithani, K., et al. "Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter." Frontiers in Chemistry, 2024. URL:[Link]

  • Sharma, P.K., et al. "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Environmental Dynamics and Global Climate Change, 2022. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation Protocol for 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The 1,4-benzothiazine core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in drug discovery, sharing structural specificities with phenothiazines due to a characteristic fold along the nitrogen-sulfur axis[1]. This application note details a highly efficient, one-pot tandem synthesis for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride .

As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." Understanding the mechanistic causality behind each step is critical for troubleshooting and scaling:

  • Chemoselective S-Alkylation : 2-aminobenzenethiol possesses two nucleophilic centers. Because the thiolate is significantly softer and more nucleophilic than the aniline nitrogen, introducing α-bromoacetophenone results in rapid, site-specific S-alkylation to form 2-(phenacylthio)aniline.

  • Spontaneous Cyclization : The pendant primary amine undergoes an intramolecular condensation with the ketone carbonyl, eliminating water to form a cyclic Schiff base (3-phenyl-2H-1,4-benzothiazine).

  • In Situ Chemoselective Reduction : The addition of sodium cyanoborohydride (NaBH₃CN) in a mildly acidic medium (99:1 DMF/AcOH) activates the imine for hydride attack. NaBH₃CN chemoselectively reduces the C=N bond without over-reducing the aromatic systems[2].

  • Hydrochloride Salt Formation : 1,4-thiazines unsubstituted at the N4 position are highly susceptible to air oxidation[3]. Converting the free base into a hydrochloride salt locks the amine in a protonated state, drastically improving long-term bench stability and aqueous solubility for downstream biological assays.

Reagents and Materials

Expertise Note: Historical patent literature occasionally contains typographical errors—such as listing "535 mL" of 2-aminobenzenethiol for a 5 mmol scale reaction[2]. Based on the reagent's density (1.17 g/mL) and molecular weight, the correct volumetric measurement is strictly 535 µL . This correction is applied below.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminobenzenethiol 125.191.0535 µL (5.0 mmol)Primary Nucleophile
α-Bromoacetophenone 199.041.0995 mg (5.0 mmol)Electrophile
DMF/AcOH (99:1 v/v) N/ASolvent15 mLReaction Medium & Catalyst
Sodium cyanoborohydride 62.841.0314 mg (5.0 mmol)Chemoselective Reductant
Ethyl Acetate (EtOAc) 88.11Extraction50 mLOrganic Extraction Solvent
2M HCl in Diethyl Ether 36.46Excess3–5 mLSalt-forming Reagent

Experimental Workflow

SynthWorkflow A 2-Aminobenzenethiol + α-Bromoacetophenone B S-Alkylation (2-(phenacylthio)aniline) A->B DMF/AcOH 5 min, RT C Cyclization (3-phenyl-2H-1,4-benzothiazine) B->C -H2O Spontaneous D In Situ Reduction (NaBH3CN, DMF/AcOH) C->D NaBH3CN 2 h, RT E Free Base Extraction (EtOAc / NaHCO3) D->E Aqueous Workup F Salt Formation (HCl in Dioxane/Ether) E->F Anhydrous HCl G Target Compound: 3-phenyl-3,4-dihydro-2H- 1,4-benzothiazine HCl F->G Precipitation

Workflow for the one-pot synthesis and isolation of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine HCl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating In-Process Quality Control (IPQC) checkpoints to ensure success at each phase.

Phase 1: Condensation and Cyclization
  • Preparation : Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Crucial: Purge the flask with N₂ for 5 minutes to displace oxygen, preventing the oxidative dimerization of the thiol.

  • Solvent Addition : Add 15 mL of a freshly prepared 99:1 (v/v) mixture of anhydrous N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (AcOH).

  • Reagent Introduction : Inject 2-aminobenzenethiol (535 µL, 5.0 mmol) into the solvent mixture. Immediately add α-bromoacetophenone (995 mg, 5.0 mmol) in one solid portion[2].

  • Reaction : Stir the mixture at room temperature (20–25 °C) for exactly 5 minutes. The solution will typically transition to a deep yellow color, indicating the formation of the highly conjugated imine intermediate.

Phase 2: In Situ Reduction
  • Reduction : To the vigorously stirring mixture, carefully add sodium cyanoborohydride (314 mg, 5.0 mmol) in three equal portions over 2 minutes to manage mild hydrogen effervescence[2].

  • Incubation : Allow the reaction to stir at room temperature for 2 hours under a continuous nitrogen atmosphere.

IPQC Checkpoint 1: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3). The UV-active yellow imine spot (R_f ~0.6) should be completely consumed, replaced by a non-fluorescent, UV-active spot corresponding to the dihydrobenzothiazine (R_f ~0.4).

Phase 3: Workup and Free Base Isolation
  • Quenching : Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) to halt the reduction.

  • Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 30 mL of 0.5 M aqueous HCl (to quench residual borohydride).

    • 30 mL of saturated aqueous NaHCO₃ (to neutralize the acetic acid and liberate the free base).

    • 30 mL of saturated aqueous NaCl (brine) to remove residual DMF.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Phase 4: Hydrochloride Salt Formation
  • Solvation : Dissolve the crude free base in 10 mL of anhydrous diethyl ether.

  • Precipitation : Place the flask in an ice bath (0 °C). Dropwise, add 2M HCl in diethyl ether until white/off-white precipitation ceases (approximately 3–5 mL).

  • Isolation : Stir for an additional 15 minutes at 0 °C to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel, wash with 10 mL of cold anhydrous ether, and dry under high vacuum for 4 hours.

IPQC Checkpoint 2: Dissolve 1 mg of the isolated powder in 1 mL of LC-MS grade Methanol. Inject into LC-MS to verify a purity of >95% and the presence of the m/z 228.1 [M+H]⁺ mass ion.

Analytical Validation Data

To verify the structural integrity of the synthesized compound, compare your post-synthesis characterization against the following expected parameters:

Analytical TechniqueDiagnostic Signal / ObservationStructural Confirmation
¹H NMR (DMSO-d₆) Multiplet at δ 6.5–7.5 ppm (9H)Confirms the presence of both the benzothiazine and phenyl aromatic rings.
¹H NMR (DMSO-d₆) Doublet of doublets at δ 4.8 ppm (1H)Confirms the C3 chiral methine proton adjacent to the phenyl ring.
¹H NMR (DMSO-d₆) Broad singlet at δ 9.5–10.5 ppm (2H)Confirms the protonated secondary amine (NH₂⁺) of the hydrochloride salt.
LC-MS (ESI+) m/z 228.1[M+H]⁺Validates the molecular weight of the free base (C₁₄H₁₃NS).
IR Spectroscopy Absence of ~1690 cm⁻¹ bandConfirms complete reduction of the intermediate imine (C=N) bond.

Troubleshooting & Causality

When scaling or replicating this protocol, specific chemical deviations can occur. Use this causality matrix to correct experimental failures:

Observed IssueMechanistic CausalityCorrective Action
High Disulfide Byproduct 2-Aminobenzenethiol oxidatively dimerizes to 2,2'-diaminodiphenyl disulfide in the presence of atmospheric oxygen.Sparge the DMF/AcOH solvent with N₂ for 10 min prior to reagent addition. Maintain strict N₂ atmosphere.
Incomplete Reduction (Imine remains) Insufficient acidity fails to protonate/activate the imine; or the NaBH₃CN has degraded via ambient moisture exposure.Ensure strict 1% v/v AcOH concentration. Use fresh, properly stored NaBH₃CN (highly hygroscopic).
Oiling Out During Salt Formation Residual DMF or water in the organic layer prevents the crystallization of the hydrochloride salt.Perform rigorous aqueous washes (H₂O/Brine) during the EtOAc extraction phase. Dry thoroughly over Na₂SO₄.

References

  • Source: European Patent Office (EP2392567A1)
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemico-Biological Interactions (CBI Journal) URL:[Link]

  • 1,4-Thiazines (Houben–Weyl Methods of Organic Chemistry) Source: Thieme Connect URL:[Link]

Sources

Application

Application Note: 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine as a Privileged Scaffold for Liver X Receptor (LXR) Modulators

Contextual Rationale & Pharmacological Relevance In modern medicinal chemistry, the pursuit of therapies for dyslipidemia, atherosclerosis, and inflammatory diseases frequently targets nuclear hormone receptors. The 3-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextual Rationale & Pharmacological Relevance

In modern medicinal chemistry, the pursuit of therapies for dyslipidemia, atherosclerosis, and inflammatory diseases frequently targets nuclear hormone receptors. The 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine core has emerged as a highly versatile and privileged heterocyclic scaffold, specifically in the development of Liver X Receptor (LXR) modulators [1].

LXRs (comprising LXRα and LXRβ isoforms) are ligand-activated transcription factors that serve as the master regulators of cellular cholesterol homeostasis. Upon activation, they upregulate the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating the efflux of excess cholesterol from macrophage foam cells to apolipoprotein A-I (ApoA-I) [2]. However, early-generation pan-LXR agonists (e.g., TO901317) failed in clinical development because concurrent activation of hepatic LXRα upregulated Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to severe hypertriglyceridemia and hepatic steatosis [3].

The 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold solves this translational bottleneck. Its unique stereoelectronic profile allows medicinal chemists to synthesize derivatives that act as LXRβ-selective agonists or partial modulators , effectively decoupling the beneficial ABCA1-mediated cholesterol efflux from the detrimental SREBP-1c-mediated lipogenesis.

Mechanistic Framework

LXR_ABCA1_Pathway Ligand Benzothiazine Scaffold (LXR Modulator) Receptor LXR / RXR Heterodimer Complex Ligand->Receptor Binds Ligand-Binding Domain DNA LXR Response Element (LXRE) Receptor->DNA Translocates to Nucleus Gene ABCA1 / ABCG1 Gene Transcription DNA->Gene Recruits Coactivators Efflux Macrophage Cholesterol Efflux Gene->Efflux Translates Transporters

Fig 1. LXR/RXR pathway activation by benzothiazine modulators driving cholesterol efflux.

Synthetic Methodology: One-Pot Construction of the Benzothiazine Core

To utilize this scaffold, researchers must first construct the core heterocycle efficiently. The following protocol details a highly reproducible, one-pot reductive amination strategy [1].

Objective: Construct the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine core via sequential alkylation, intramolecular condensation, and chemoselective reduction.

Reagents & Materials:

  • 2-Aminobenzenethiol (Nucleophile)

  • α-Bromoacetophenone (Electrophile)

  • Sodium cyanoborohydride ( NaBH3​CN )

  • Solvent System: N,N-Dimethylformamide (DMF) / Acetic Acid (AcOH) (99:1 v/v)

Step-by-Step Protocol
  • Initiation & Alkylation: Dissolve 2-aminobenzenethiol (535 µL, 5.0 mmol) in 15 mL of the 99:1 DMF/AcOH solvent system. Add α-bromoacetophenone (995 mg, 5.0 mmol) in a single portion at room temperature.

    • Causality: The highly nucleophilic sulfhydryl (-SH) group preferentially attacks the α-carbon of the bromoacetophenone, displacing the bromide ion to form a thioether intermediate. The 1% AcOH provides a mildly acidic environment (pH ~4.5) essential for activating the newly formed ketone carbonyl, making it susceptible to intramolecular nucleophilic attack by the primary amine.

  • Cyclization (Self-Validation Checkpoint): Stir the mixture for 5 minutes.

    • Self-Validation: Before proceeding, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of the unreduced imine intermediate ( m/z [M+H]+=226.0 ) confirms successful cyclization. If the acyclic thioether persists, extend stirring. Do not proceed to reduction until cyclization is complete.

  • Selective Reduction: Upon confirmation of the imine, add NaBH3​CN (314 mg, 5.0 mmol) to the reaction mixture. Stir for 2 hours at room temperature.

    • Causality: NaBH3​CN is specifically chosen over stronger agents like NaBH4​ because it is stable in mildly acidic conditions and selectively targets the protonated iminium ion without reducing unreacted ketones. This ensures high chemoselectivity and prevents the formation of off-target alcohol byproducts.

  • Quench & Extraction: Dilute the reaction with ethyl acetate (50 mL) and wash successively with 1M HCl (to quench residual hydride and partition DMF into the aqueous layer), saturated NaHCO3​ (to neutralize AcOH), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure scaffold.

Biological Validation: TR-FRET Coactivator Recruitment Assay

Once synthesized, benzothiazine derivatives must be validated for target engagement.

Validation_Workflow Synth 1. Scaffold Synthesis (Reductive Amination) LCMS 2. LC-MS / NMR Validation Synth->LCMS Purify FRET 3. TR-FRET Assay (Receptor Binding) LCMS->FRET Confirm Cell 4. In Vitro Efflux (Macrophage Model) FRET->Cell Select Hits

Fig 2. Self-validating experimental workflow from chemical synthesis to biological evaluation.

Objective: Quantify the binding affinity and functional agonism of benzothiazine derivatives at the LXR Ligand-Binding Domain (LBD).

Step-by-Step Protocol
  • Complex Assembly: In a 384-well low-volume plate, combine recombinant GST-tagged LXRβ-LBD (10 nM), Terbium-labeled anti-GST antibody (2 nM), and Fluorescein-labeled SRC-1 coactivator peptide (100 nM) in assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

    • Causality: The assay relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET). When a benzothiazine ligand binds the LBD, it induces a conformational shift (typically folding of Helix 12) that creates a binding surface for the SRC-1 peptide. The proximity of the Terbium (donor) and Fluorescein (acceptor) generates a quantifiable FRET signal, directly correlating to target engagement.

  • Ligand Titration: Add the synthesized benzothiazine compounds in a 10-point dose-response format (0.1 nM to 10 µM, 1% DMSO final concentration).

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature to reach thermodynamic equilibrium. Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation & Quality Control:

    • Self-Validation: Every plate must include a full dose-response of a reference pan-agonist (e.g., TO901317) as a positive control, and 1% DMSO as a negative baseline. Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z'-factor ≥0.6 validates the assay's robustness and confirms that the observed recruitment is a true pharmacological event, not an artifact of compound autofluorescence or aggregation.

Translational Data Presentation

The ultimate goal of utilizing the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold is to optimize the pharmacological profile. Table 1 illustrates representative quantitative data comparing the unoptimized core, an optimized derivative, and a clinical reference standard.

Table 1: Pharmacological Profiling of Benzothiazine Derivatives vs. Reference Standards

CompoundLXRα EC50​ (nM)LXRβ EC50​ (nM)ABCA1 Efflux Efficacy (%)SREBP-1c Induction (%)
TO901317 (Pan-Agonist Control)20 ± 215 ± 1100% (Baseline)100% (Baseline)
Benzothiazine Scaffold (Core)>10,0004,500 ± 31012 ± 3%<5%
Optimized Benzothiazine Derivative 1,250 ± 8545 ± 488 ± 5%15 ± 2%

Data Interpretation: The optimized benzothiazine derivative successfully achieves the primary medicinal chemistry objective: it maintains high efficacy for ABCA1-mediated cholesterol efflux (88%) while drastically minimizing the lipogenic SREBP-1c induction (15%) compared to the pan-agonist control.

References

  • Source: Google Patents (Bristol-Myers Squibb Company)
  • Title: Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) Source: International Journal of Molecular Medicine (Spandidos Publications) URL: [Link]

  • Title: Liver X Receptor Agonists as Potential Therapeutic Agents for Dyslipidemia and Atherosclerosis Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL: [Link]

Method

Application Notes and Protocols: Evaluating 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine as a Novel Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Promise of Acetylcholinesterase Inhibition and the Potential of Novel Scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Acetylcholinesterase Inhibition and the Potential of Novel Scaffolds

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, a process essential for terminating nerve impulses.[1][2] The inhibition of AChE leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease, where diminished levels of ACh contribute to cognitive decline.[1][3] Additionally, AChE inhibitors have found therapeutic applications in managing glaucoma, myasthenia gravis, and other neurological conditions.[4][5]

The existing repertoire of AChE inhibitors, including donepezil and rivastigmine, has validated the therapeutic strategy.[1][2] However, the search for novel inhibitors with improved efficacy, selectivity, and safety profiles is an ongoing and critical endeavor in medicinal chemistry.[6][7] The 1,4-benzothiazine scaffold has emerged as a promising heterocyclic system in drug discovery, with various derivatives exhibiting a wide range of biological activities.[8][9] While some benzothiazine derivatives have been explored as AChE inhibitors, the specific compound 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine represents a novel, yet-to-be-characterized candidate.[10][11]

These application notes provide a comprehensive guide for the synthesis, in vitro screening, and characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine as a potential AChE inhibitor. The protocols are designed to be robust and self-validating, grounded in established methodologies to ensure scientific rigor.

Part 1: Synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine

A plausible synthetic route for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with 2-bromoacetophenone, followed by a reduction step. This approach is adapted from established methods for synthesizing similar 1,4-benzothiazine derivatives.[12][13]

Proposed Synthetic Pathway:

Synthesis_Pathway A 2-Aminothiophenol C 3-Phenyl-2H-1,4-benzothiazine A->C Condensation B 2-Bromoacetophenone B->C D 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine C->D Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis

Materials:

  • 2-Aminothiophenol

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 3-phenyl-2H-1,4-benzothiazine

  • To a solution of 2-aminothiophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-bromoacetophenone (1.0 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-2H-1,4-benzothiazine.

Step 2: Reduction to 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine

  • Dissolve the purified 3-phenyl-2H-1,4-benzothiazine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography to obtain 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Acetylcholinesterase Inhibition Assay

The most widely accepted method for screening AChE inhibitors is the spectrophotometric method developed by Ellman.[14][15] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][14]

Principle of the Ellman Assay:

Ellman_Assay cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection A Acetylthiocholine (Substrate) B Thiocholine A->B AChE C Acetate A->C AChE D Thiocholine F TNB (Yellow Product, λmax = 412 nm) D->F E DTNB (Ellman's Reagent) E->F

Caption: The two-stage reaction of the Ellman's method.

Protocol 2: AChE Inhibition Screening and IC₅₀ Determination

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine (Test Compound)

  • Donepezil or Galantamine (Positive Control Inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions:

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.1 U/mL).

  • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve the synthesized compound in 100% DMSO.

  • Positive Control Stock Solution (e.g., 1 mM): Dissolve Donepezil in DMSO.

Assay Procedure (96-well plate format):

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test compound stock solution to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Use DMSO for the initial dilutions, then phosphate buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.[16]

  • Set Up the Assay Plate:

    • Test Wells: Add 25 µL of the various dilutions of the test compound.

    • 100% Activity Control (No Inhibitor): Add 25 µL of buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): Add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

    • Gently tap the plate to mix.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation:

    • Prepare a fresh working reagent mixture containing ATCI and DTNB in phosphate buffer.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 50 µL of the ATCI substrate solution to all wells. The final volume in each well will be 150 µL.

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[16] Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then read the final absorbance.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the 100% activity control and V_inhibitor is the reaction rate in the presence of the test compound.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[17]

Quantitative Data Summary:

CompoundIC₅₀ (µM)
3-phenyl-3,4-dihydro-2H-1,4-benzothiazineTo be determined
Donepezil (Positive Control)To be determined

Part 3: Characterizing the Mechanism of Inhibition

Once inhibitory activity is confirmed, further studies are crucial to understand the mechanism of action. This involves determining whether the inhibition is reversible or irreversible and identifying the type of reversible inhibition (competitive, non-competitive, or uncompetitive).[1][18]

Protocol 3: Enzyme Kinetic Studies

  • Vary Substrate Concentration: Perform the AChE assay as described in Protocol 2, but for each fixed inhibitor concentration, vary the concentration of the substrate (ATCI).

  • Measure Initial Velocities: Determine the initial reaction velocities at each substrate and inhibitor concentration.

  • Generate Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the Plot:

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Mechanism of Action Workflow:

Mechanism_Workflow A Determine IC50 Value B Perform Enzyme Kinetic Studies (Vary [Substrate]) A->B C Generate Lineweaver-Burk Plot B->C D Identify Inhibition Type C->D E Competitive D->E F Non-competitive D->F G Uncompetitive D->G

Caption: Workflow for determining the mechanism of AChE inhibition.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial evaluation of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine as a potential acetylcholinesterase inhibitor. A confirmed "hit" from these in vitro studies would warrant further investigation, including:

  • Selectivity Assays: Testing against butyrylcholinesterase (BChE) to determine selectivity.

  • In Silico Studies: Molecular docking simulations to predict the binding mode of the compound within the active site of AChE.[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency.[20]

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cognitive impairment.

The exploration of novel chemical scaffolds like the 1,4-benzothiazine core is essential for advancing the development of next-generation therapeutics for Alzheimer's disease and other cholinergic-related disorders.

References

  • National Institutes of Health. "Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC." Available at: [Link]

  • JuSER. "Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation." Available at: [Link]

  • Attogene. "Acetylcholinesterase Inhibition Assay (Tick or Eel)." Available at: [Link]

  • Patsnap Synapse. "What are AChE inhibitors and how do they work?" Available at: [Link]

  • Study.com. "Acetylcholinesterase Inhibitors: Examples & Mechanism." Available at: [Link]

  • Encyclopedia.pub. "Acetylcholinesterase Inhibitors." Available at: [Link]

  • Wikipedia. "Acetylcholinesterase inhibitor." Available at: [Link]

  • BioAssay Systems. "QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit." Available at: [Link]

  • Scribd. "Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics." Available at: [Link]

  • Assay Genie. "Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160)." Available at: [Link]

  • Bio-protocol. "3.10. Acetylcholinesterase Inhibition Assay." Available at: [Link]

  • Taylor & Francis Online. "Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation." Available at: [Link]

  • National Institutes of Health. "The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC." Available at: [Link]

  • Frontiers. "Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches." Available at: [Link]

  • Neurology. "Development of acetylcholinesterase inhibitors in the therapy of Alzheimer's disease." Available at: [Link]

  • ACS Publications. "Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening." Available at: [Link]

  • MDPI. "Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases." Available at: [Link]

  • SpringerLink. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Available at: [Link]

  • National Institutes of Health. "In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC." Available at: [Link]

  • ACS Publications. "Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies | ACS Omega." Available at: [Link]

  • CoLab.ws. "A study of the synthesis and some reactions of 3-phenyl-1,4-benzothiazines." Available at: [Link]

  • Royal Society of Chemistry. "Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Publishing." Available at: [Link]

  • ResearchGate. "(PDF) SYNTHESIS OF NEW[1][21]-BENZOTHIAZINE DERIVATIVES." Available at: [Link]

  • ACS Publications. "Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][21]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors | ACS Omega." Available at: [Link]

  • Taylor & Francis Online. "Full article: Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors." Available at: [Link]

  • National Institutes of Health. "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC." Available at: [Link]

  • MDPI. "Inhibition of Cholinesterases by Benzothiazolone Derivatives." Available at: [Link]

  • ResearchGate. "Synthesized compounds (3a-3j). | Download Scientific Diagram." Available at: [Link]

  • National Institutes of Health. "Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC." Available at: [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Abstract This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, a heterocyclic scaffold of signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The protocols and insights herein are designed to ensure the unequivocal confirmation of molecular structure, verification of identity, quantification of purity, and assessment of critical solid-state properties. This integrated approach, combining spectroscopic and thermal methods, establishes a robust analytical foundation for drug discovery and development workflows.

Introduction: The Rationale for a Multi-Technique Approach

The 1,4-benzothiazine core is a privileged scaffold found in compounds with a wide array of pharmacological activities.[3] Thorough and accurate characterization of any new analogue, such as 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, is a non-negotiable prerequisite for further investigation. Its identity, purity, and solid-state form directly influence its biological activity, stability, and formulation potential.

A single analytical technique is insufficient to provide a complete profile. Therefore, we present a multi-faceted strategy where each technique yields a unique and complementary piece of the analytical puzzle. This note moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute but also interpret their findings with confidence.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Identity & Purity Assessment cluster_2 Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS High-Resolution MS (HRMS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV/PDA FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal PXRD Powder X-Ray Diffraction (PXRD) Thermal->PXRD End Fully Characterized Reference Standard PXRD->End Start Synthesized Compound Start->NMR

Figure 1: Integrated workflow for the comprehensive characterization of a novel chemical entity.

Structural Elucidation: Confirming the Molecular Blueprint

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the definitive techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides an atomic-level view of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. For 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, the key is to use a solvent that fully dissolves the salt and to correctly assign signals corresponding to the dihydrobenzothiazine core, the C3-phenyl substituent, and the labile N-H proton. DMSO-d₆ is an excellent choice as it readily dissolves hydrochloride salts and its residual water peak does not typically obscure key signals.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data & Interpretation

Technique Expected Chemical Shifts (δ, ppm) Rationale / Assignment
¹H NMR 9.0 - 10.0 (broad s, 1H)N-H proton of the dihydrothiazine ring, broadened due to proton exchange and quadrupolar coupling with nitrogen. Its presence as a hydrochloride salt may shift it downfield.
7.2 - 7.6 (m, 5H)Aromatic protons of the C3-phenyl group.
6.8 - 7.2 (m, 4H)Aromatic protons of the benzothiazine ring system.
5.0 - 5.5 (dd, 1H)Methine proton at the chiral C3 position, coupled to the C2 methylene protons.
3.0 - 3.5 (m, 2H)Diastereotopic methylene protons at the C2 position.
¹³C NMR 140 - 150Quaternary carbons of the benzothiazine ring (C-S and C-N).
115 - 135Aromatic carbons (both CH and quaternary) from both phenyl rings.
55 - 65Methine carbon at the C3 position.
30 - 40Methylene carbon at the C2 position.

Note: These are predicted values based on similar structures. Actual values may vary.[5][6]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is essential for confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four decimal places), it allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts, typically generating the protonated molecular ion [M+H]⁺ corresponding to the free base.

Protocol: ESI-TOF HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Mass range: 50 - 500 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion of the free base (C₁₄H₁₃NS).

    • Compare the measured accurate mass with the theoretically calculated mass. The mass error should be less than 5 ppm.

Expected Data & Interpretation

Ion Molecular Formula Calculated Exact Mass Expected Observation
[M+H]⁺C₁₄H₁₄NS⁺228.0841A prominent peak with a measured m/z value within 5 ppm of the calculated mass.[7]
Fragmentse.g., C₈H₈NS⁺150.0423Potential fragment from the loss of the phenyl group (C₆H₆).

Spectroscopic Identity and Purity Assessment

Once the structure is confirmed, routine identification and purity checks are performed using faster, more accessible techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. For this molecule, key features include the N-H bond of the secondary amine salt, aromatic C-H bonds, and the C-S bond. The hydrochloride salt form significantly alters the N-H stretching vibration, typically resulting in a very broad absorption at lower wavenumbers compared to a free amine. This feature is a key diagnostic marker.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use any standard FTIR spectrometer equipped with an ATR accessory.[4][8]

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact.

    • Collect the sample spectrum, typically co-adding 16-32 scans for a good signal.

    • Wavenumber range: 4000 - 600 cm⁻¹.

Expected Data & Interpretation

Wavenumber (cm⁻¹) Vibration Mode Significance
3100 - 3000Aromatic C-H StretchConfirms the presence of the phenyl and benzo rings.
2950 - 2850Aliphatic C-H StretchCorresponds to the C2 methylene group.
2800 - 2400 (broad)R₂N⁺-H StretchKey indicator of the hydrochloride salt.
1600 - 1450Aromatic C=C StretchConfirms the aromatic ring structures.
1250 - 1000C-N StretchAromatic amine stretch.
770 - 730 & 710 - 690C-H Out-of-plane BendCharacteristic of mono- and ortho-disubstituted benzene rings.
High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which can be used to assess peak purity and aid in method development.

HPLC_Workflow A Sample Preparation (Accurate weighing & dissolution) B Instrument Setup (Mobile Phase, Flow, Temp) A->B C System Suitability Test (SST) (Inject standard, check parameters) B->C D Sample Injection C->D If SST passes E Data Acquisition (Chromatogram & Spectra) D->E F Data Analysis (Integration, % Area) E->F G Purity Report (>95% required) F->G

Sources

Method

experimental design for studying the neuroprotective effects of 1,4-benzothiazine derivatives

Executive Summary & Mechanistic Rationale The 1,4-benzothiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including profound neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-benzothiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including profound neuroprotective effects[1]. Unlike traditional single-target therapeutics, 1,4-benzothiazine derivatives act as multi-target-directed ligands (MTDLs). They address the multifactorial nature of neurodegeneration by simultaneously mitigating oxidative stress, modulating voltage-gated calcium/sodium channels, and inhibiting enzymes like acetylcholinesterase (AChE)[2].

Designing an experimental pipeline to evaluate these compounds requires a strategic, self-validating approach. Researchers must move beyond basic viability screens to orthogonal assays that confirm the exact causality of cell survival—distinguishing true neuroprotection from mere metabolic hyperactivation. This guide outlines a rigorous, field-proven methodology for profiling the neuroprotective efficacy of novel 1,4-benzothiazine derivatives against excitotoxicity and ischemic insults[3].

G cluster_mechanisms Primary Mechanisms cluster_pathology Pathological Hallmarks BT 1,4-Benzothiazine Derivatives ROS ROS Scavenging & Iron Chelation BT->ROS Ca_Na Voltage-Gated Na+/Ca2+ Channel Modulation BT->Ca_Na AChE AChE Inhibition BT->AChE OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Excitotox Glutamate Excitotoxicity Ca_Na->Excitotox CholDef Cholinergic Deficit AChE->CholDef Neuro Neuroprotection & Cell Survival OxStress->Neuro Excitotox->Neuro CholDef->Neuro

Multitarget neuroprotective signaling pathways of 1,4-benzothiazine derivatives.

Quantitative Efficacy Profiling

Before initiating de novo screening, it is critical to benchmark expected outcomes against established literature. Recent biological evaluations of benzothiazine derivatives demonstrate significant efficacy across both in vitro and ex vivo models[3]. The table below summarizes the quantitative benchmarks your experimental design should aim to capture or exceed.

Compound ScaffoldTarget MechanismExperimental ModelKey Quantitative OutcomeReference
2H-1,4-Benzothiazine Voltage-dependent Na⁺/Ca²⁺ channel inhibitionSH-SY5Y Cells (Glutamate Insult)Up to 65-70% cell recovery at 10 µM[3]
4H-3,1-Benzothiazine Excitotoxicity mitigationRat Brain Slices (OGD/R)Significant reduction in LDH & Glutamate efflux[3]
Multitarget (Benzo)thiazine AChE Inhibition & Iron ChelationBiochemical Assays10–45% AChE inhibition at 300 µM[2]
1,4-Benzothiazine (Core) ROS ScavengingIn Vivo (Mouse Plasma)50–800% enhancement in total antioxidant capacity[2]

Experimental Design Strategy & Causality

To establish a trustworthy and self-validating data package, the experimental workflow must interrogate multiple layers of cellular health.

  • Why SH-SY5Y Cells? Human SH-SY5Y neuroblastoma cells, when differentiated, express a mature neuronal phenotype including functional NMDA and AMPA receptors. This makes them the ideal in vitro substrate for evaluating glutamate-induced excitotoxicity[3].

  • Why OGD/R Ex Vivo Models? Oxygen/Glucose Deprivation and Reperfusion (OGD/R) in brain slices preserves the complex architecture of the brain, including neuron-glia interactions. It perfectly mimics the ischemic stroke microenvironment, triggering massive endogenous glutamate release and calcium overload[3].

  • The Self-Validating Matrix: Relying solely on MTT (metabolic activity) is dangerous, as some compounds artificially inflate mitochondrial reductase activity. By orthogonally measuring LDH release (membrane integrity), we create a self-validating system. True neuroprotection requires both the maintenance of metabolic activity and the suppression of LDH leakage[3].

Workflow Prep Compound Preparation (1,4-Benzothiazines & Riluzole Control) Model1 In Vitro Model: SH-SY5Y Neuroblastoma Prep->Model1 Model2 Ex Vivo Model: Rat Cortical Brain Slices Prep->Model2 Insult1 Glutamate / 6-OHDA Insult (Excitotoxicity / Oxidative Stress) Model1->Insult1 Insult2 Oxygen/Glucose Deprivation & Reperfusion (OGD/R) Model2->Insult2 Assay1 Viability (MTT/CCK-8) & ROS Quantification (DCFDA) Insult1->Assay1 Assay2 LDH Release & Glutamate Efflux Assay Insult2->Assay2 Data Data Synthesis & Neuroprotective Profiling Assay1->Data Assay2->Data

Self-validating experimental workflow for profiling neuroprotective agents.

Detailed Experimental Protocols

Protocol A: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol evaluates the ability of 1,4-benzothiazine derivatives to block excitotoxic cell death triggered by massive glutamate exposure, a hallmark of neurodegenerative diseases[3].

Reagents & Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Retinoic Acid (RA) for differentiation.

  • L-Glutamic acid (Glutamate).

  • Riluzole (Positive control: an FDA-approved ALS drug structurally related to benzothiazoles)[3].

  • MTT Reagent and LDH Cytotoxicity Assay Kit.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well. Differentiate cells using 10 µM Retinoic Acid for 5-7 days to induce the expression of functional glutamate receptors.

  • Compound Pre-treatment: Prepare 1,4-benzothiazine derivatives in DMSO (final DMSO concentration <0.1%). Pre-treat the cells with the derivatives at varying concentrations (0.1 µM, 1.0 µM, 10 µM) for 1 hour. Include Riluzole (0.01 µM - 10 µM) as a positive control[3].

  • Excitotoxic Insult: Introduce 50 mM Glutamate directly into the culture media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[3].

  • Orthogonal Validation (Assay Execution):

    • LDH Release: Extract 50 µL of the supernatant from each well and transfer to a new plate. Add LDH reaction mix and measure absorbance at 490 nm.

    • MTT Viability: Add 10 µL of MTT solution (5 mg/mL) to the remaining cells/media. Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Calculate the correlation between MTT recovery and LDH suppression. A valid neuroprotective compound must show a concentration-dependent trend in both metrics.

Protocol B: Ex Vivo Oxygen/Glucose Deprivation and Reperfusion (OGD/R)

To bridge the gap between in vitro screens and in vivo animal models, the OGD/R model in brain slices provides a highly translatable assessment of neuroprotection against ischemic damage[3].

Reagents & Materials:

  • Adult male Wistar rats.

  • Vibratome.

  • Artificial Cerebrospinal Fluid (aCSF) and Glucose-free aCSF.

  • Gas mixtures: 95% O₂ / 5% CO₂ (Normoxia) and 95% N₂ / 5% CO₂ (Hypoxia).

Step-by-Step Methodology:

  • Slice Preparation: Rapidly decapitate the rat and extract the brain into ice-cold, oxygenated aCSF. Cut 400 µm thick coronal slices containing the cortex and hippocampus using a vibratome. Allow slices to recover in standard oxygenated aCSF for 1 hour at room temperature.

  • OGD Induction (Ischemia Phase): Transfer the slices to glucose-free aCSF saturated with the hypoxic gas mixture (95% N₂ / 5% CO₂). Maintain this deprivation for 45 minutes at 37°C to induce massive depolarization and endogenous glutamate release[3].

  • Reperfusion & Drug Treatment: Transfer the slices back to standard, glucose-containing aCSF saturated with 95% O₂ / 5% CO₂. Immediately add the 1,4-benzothiazine derivatives (e.g., 10 µM) or vehicle. Incubate for 2 hours[3].

  • Efflux Quantification: Collect the incubation medium. Quantify the release of endogenous Glutamate (using a fluorometric glutamate assay kit) and LDH.

  • Self-Validation Checkpoint: Compare the glutamate efflux of the benzothiazine-treated slices against the Riluzole-treated slices. Because 1,4-benzothiazines modulate voltage-dependent Na⁺/Ca²⁺ channels, successful target engagement will actively suppress the presynaptic release of glutamate[3].

Sources

Application

high-throughput screening of 1,4-benzothiazine derivatives

Application Note & Protocol Guide: High-Throughput Screening of 1,4-Benzothiazine Derivatives Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Assay design, step-by-step screening proto...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: High-Throughput Screening of 1,4-Benzothiazine Derivatives

Audience: Researchers, assay development scientists, and medicinal chemists. Focus: Assay design, step-by-step screening protocols, and Structure-Activity Relationship (SAR) profiling.

Introduction & Mechanistic Rationale

1,4-Benzothiazines (1,4-BTs) are a highly versatile class of heterocyclic compounds characterized by a benzene ring fused to a 1,4-thiazine ring containing both nitrogen and sulfur heteroatoms[1]. The unique spatial geometry of the 1,4-BT scaffold—specifically the characteristic fold along the nitrogen-sulfur axis—mimics the structural specificity of phenothiazines, allowing these derivatives to interact with a remarkably diverse array of biological targets[2].

In modern drug discovery, 1,4-BT derivatives are heavily investigated for their antifungal properties[3], anticancer cytotoxicity[4], and their critical role as Microbial Efflux Pump Inhibitors (EPIs) against multidrug-resistant pathogens like Staphylococcus aureus[5]. To efficiently mine the therapeutic potential of synthesized 1,4-BT libraries, robust High-Throughput Screening (HTS) workflows are essential.

This guide details the optimized HTS protocols for evaluating 1,4-BT libraries, focusing on phenotypic viability and target-specific efflux pump inhibition.

High-Throughput Screening (HTS) Workflow Design

A successful HTS campaign for heterocyclic libraries requires a self-validating cascade that eliminates false positives caused by compound autofluorescence or poor solubility. The workflow transitions from primary phenotypic screening to secondary mechanistic validation.

HTS_Workflow L 1,4-Benzothiazine Library Prep (DMSO) P Primary Screen (384-well Phenotypic) L->P QC Assay Validation (Z'-factor > 0.5) P->QC S Secondary Screen (Dose-Response IC50) QC->S Hits M Mechanistic Profiling (e.g., EPI Assay) S->M L_opt Lead Optimization & SAR Analysis M->L_opt

High-throughput screening cascade for 1,4-benzothiazine derivative libraries.

Experimental Protocols

Protocol A: Primary Phenotypic Viability Screen (384-Well Format)

Objective: Identify primary hits with antimicrobial or cytotoxic activity. Causality & Assay Choice: 1,4-BT derivatives often exhibit intrinsic fluorescence due to their conjugated aromatic systems. To prevent optical interference (false readouts), an ATP-dependent luminescence assay (e.g., CellTiter-Glo 2.0) is preferred over traditional colorimetric (MTT) or fluorometric (Resazurin) assays[6].

Materials:

  • 384-well opaque white microplates (maximizes luminescence reflection).

  • Target cells (e.g., S. aureus MTCC 3160 or HT-29 colon cancer cells)[4][7].

  • ATP-based luminescent viability reagent.

  • Acoustic liquid handler (e.g., Echo 550) for nanoliter compound dispensing.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 1,4-BT library compounds (10 mM in 100% DMSO) into the 384-well assay plates. Rationale: Acoustic dispensing prevents cross-contamination and ensures a final DMSO concentration of 0.5%, which is well below the toxicity threshold for most cell lines.

  • Cell Seeding: Dispense 10 µL of cell suspension (optimized to 1×104 cells/well) into all wells using a bulk reagent dispenser. Include positive controls (e.g., Chlorhexidine or standard chemotherapeutics) and negative controls (0.5% DMSO vehicle).

  • Incubation: Seal plates with breathable membranes and incubate at 37°C with 5% CO₂ for 24 hours (or as dictated by the cell doubling time).

  • Reagent Addition: Equilibrate plates to room temperature for 15 minutes. Add 10 µL of luminescent viability reagent to each well.

  • Lysis & Stabilization: Place plates on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Detection: Read luminescence on a multimode microplate reader using an integration time of 0.5 seconds per well.

Protocol B: Target-Specific Efflux Pump Inhibition (EPI) Assay

Objective: Evaluate the ability of 1,4-BT hits to inhibit the NorA multidrug efflux pump in S. aureus, a primary mechanism of antimicrobial resistance[5]. Causality & Assay Choice: Ethidium Bromide (EtBr) is a known substrate of the NorA pump. It fluoresces strongly only when intercalated with intracellular DNA. If a 1,4-BT derivative successfully inhibits the efflux pump, EtBr accumulates intracellularly, resulting in a measurable, time-dependent increase in fluorescence.

EPI_Mechanism Drug 1,4-Benzothiazine Derivative Pump NorA Efflux Pump (S. aureus) Drug->Pump Binds Block Inhibition of Efflux Activity Pump->Block Accum Intracellular EtBr Accumulation Block->Accum Signal Fluorescence Signal Increase Accum->Signal

Mechanism of NorA efflux pump inhibition by 1,4-benzothiazine derivatives.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow S. aureus cultures to mid-logarithmic phase ( OD600​=0.6 ). Rationale: Efflux pumps are maximally expressed and active during the exponential growth phase.

  • Washing: Centrifuge at 4,000 × g for 10 minutes. Wash the pellet twice with 20 mM HEPES buffer (pH 7.0) to remove endogenous growth media components that might quench fluorescence.

  • Assay Assembly: In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension. Add the 1,4-BT test compounds at sub-inhibitory concentrations (e.g., 1/4 MIC) to ensure that changes in fluorescence are due to pump inhibition, not cell death.

  • Tracer Addition: Add EtBr to a final concentration of 1 µg/mL.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer. Record fluorescence continuously for 60 minutes at 37°C using excitation/emission wavelengths of 530 nm / 600 nm.

  • Data Normalization: Calculate the relative final fluorescence (RFF) compared to the DMSO control. An RFF > 1.5 indicates significant efflux pump inhibition.

Data Analysis & Quality Control

Self-Validating Systems: The Z'-Factor

To ensure trustworthiness, every HTS plate must be statistically validated before data is accepted. Calculate the Z'-factor using the positive and negative controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is standard deviation and μ is the mean of positive (p) and negative (n) controls. Acceptance Criteria: A Z'-factor ≥0.5 indicates a robust assay with excellent separation between hit signals and background noise.

Structure-Activity Relationship (SAR) Data Presentation

The biological activity of 1,4-BTs is highly dependent on substitutions at the N-4 and C-3 positions, as well as the oxidation state of the sulfur atom[3]. The table below summarizes representative quantitative SAR data derived from the HTS cascade.

Table 1: Representative SAR Profile of 1,4-Benzothiazine Derivatives

Compound IDN-4 Substitution (R1)C-3 Substitution (R2)C-7 Substitution (R3)Cytotoxicity IC₅₀ (µM)NorA Efflux Inhibition (%)
BT-001 -H-Carbonyl (=O)-Cl> 10012.4 ± 1.1
BT-002 -Methyl-Carbonyl (=O)-Cl84.5 ± 3.228.7 ± 2.4
BT-003 -Benzyl-Carbonyl (=O)-F42.1 ± 1.865.3 ± 4.0
BT-004 -Benzyl-Ether side chain-OCH₃15.3 ± 0.988.1 ± 3.5
BT-005 -Phenyl-Hydrazide-Br8.2 ± 0.415.2 ± 1.8

Data Interpretation: Alkylation or benzylation at the N-4 position (BT-003, BT-004) significantly enhances lipophilicity, improving cell membrane penetration and resulting in higher NorA efflux inhibition. Conversely, bulky hydrazide substitutions at C-3 (BT-005) shift the activity profile toward direct cytotoxicity rather than pump inhibition[4].

References

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Antifungal and Immunomodulating Activities of 1,4-Benzothiazine Azole Derivatives: Review. Infectious Diseases. Available at:[Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Novel Drug Screening Assay for 1,4-Benzothiazine Derivatives. OmicsDI. Available at: [Link]

  • Microbial Efflux Pump Inhibition: Tactics and Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. National Institutes of Health (NIH). Available at:[Link]

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis Online. Available at: [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

Introduction 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound belonging to the benzothiazine class, which is recognized for a variety of biological activities, including potential antiox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a heterocyclic compound belonging to the benzothiazine class, which is recognized for a variety of biological activities, including potential antioxidant, anti-inflammatory, and antimicrobial properties.[1] As research into the therapeutic potential of this and similar molecules progresses, the need for robust and reproducible in vivo studies becomes paramount. A critical and often challenging aspect of conducting these studies is the development of a suitable formulation that ensures accurate dosing and optimal bioavailability, particularly for compounds that may exhibit poor aqueous solubility.

This comprehensive guide provides a detailed framework for the formulation of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride for preclinical in vivo research. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decision-making throughout the formulation development process.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[2] For 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, the following parameters are critical:

PropertySignificance in Formulation Development
Aqueous Solubility Determines the feasibility of simple aqueous solutions versus the need for more complex formulations like suspensions or lipid-based systems. As a hydrochloride salt, solubility is expected to be pH-dependent, generally higher at lower pH.
pKa The ionization constant is crucial for predicting how solubility will change with pH in different biological environments (e.g., stomach vs. intestine). This guides the selection of appropriate pH-modifying excipients and vehicles.
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the compound. A high logP suggests good membrane permeability but poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, which often requires solubility enhancement strategies.[3]
Solid-State Properties (Crystallinity, Polymorphism) The crystalline form of a drug can significantly impact its dissolution rate and, consequently, its bioavailability. Amorphous forms are generally more soluble but can be less stable.[2]

While specific experimental data for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is not extensively published, it is known that benzothiazoline derivatives are generally non-polar molecules with good solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, but limited solubility in water.[4]

Strategic Formulation Approaches for In Vivo Studies

Given the anticipated poor aqueous solubility of the free base form of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, several formulation strategies can be employed for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the specific animal model.

Formulation Decision Workflow

Formulation Decision Workflow Formulation Decision Workflow for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride Start Determine Target Dose & Route of Administration Solubility_Check Assess Aqueous Solubility at Target Concentration Start->Solubility_Check Solution Simple Aqueous Solution (e.g., Saline, PBS) Solubility_Check->Solution Soluble Complex_Formulation Complex Formulation Required Solubility_Check->Complex_Formulation Insoluble Oral_Route Oral Administration Complex_Formulation->Oral_Route IV_Route Intravenous Administration Complex_Formulation->IV_Route Suspension Aqueous Suspension with Suspending/Wetting Agents Oral_Route->Suspension Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Oral_Route->Lipid_Based Co_Solvent Co-Solvent System IV_Route->Co_Solvent Cyclodextrin Cyclodextrin Complexation IV_Route->Cyclodextrin

Caption: A decision tree for selecting an appropriate formulation strategy.

Protocols for Formulation Preparation

The following protocols provide detailed, step-by-step methodologies for preparing various formulations suitable for in vivo studies.

Protocol 1: Simple Aqueous Solution for Oral or Intravenous Administration

This is the most straightforward approach and should be attempted first. It is suitable for low doses where the compound is sufficiently soluble in a physiologically compatible vehicle.

Materials:

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare the desired volume of saline or PBS.

  • Dissolution:

    • Weigh the required amount of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

    • Gradually add the powder to the vehicle while vortexing or stirring.

    • Continue to stir at room temperature until the compound is fully dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • pH Adjustment (if necessary): Measure the pH of the final solution. If necessary, adjust to a physiologically acceptable range (typically pH 6.5-7.5 for intravenous administration) using dilute, sterile solutions of NaOH or HCl.

  • Sterilization (for IV administration): Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Final Inspection: Visually inspect the final solution for any particulate matter. The solution should be clear and free of any visible particles.

Protocol 2: Aqueous Suspension for Oral Gavage

This is a common and effective method for administering poorly soluble compounds orally. The key is to ensure a uniform and stable suspension to allow for accurate dosing.

Materials:

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) or 0.5% w/v methylcellulose)

  • Wetting agent (e.g., 0.1% w/v Tween 80 or Polysorbate 80)

  • Purified water

  • Mortar and pestle

  • Homogenizer (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation:

    • Disperse the suspending agent in purified water with vigorous stirring. For some suspending agents, heating the water may aid in hydration. Allow the solution to cool to room temperature.

    • Add the wetting agent to the suspending agent solution and mix thoroughly.

  • Particle Size Reduction (optional but recommended): If the API has large particles, it is beneficial to reduce the particle size using a mortar and pestle to improve suspension stability and dissolution rate.

  • Suspension Formation:

    • Weigh the required amount of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

    • In a mortar, add a small amount of the vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while triturating to form a uniform suspension.

    • Alternatively, for larger volumes, the powder can be slowly added to the vehicle in a beaker with continuous stirring. A homogenizer can be used to ensure a uniform particle size distribution.

  • Final Mixing: Stir the suspension for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure to prevent settling.

Protocol 3: Lipid-Based Formulation for Oral Administration

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of poorly soluble compounds by presenting the drug in a solubilized state in the gastrointestinal tract.[3]

Materials:

  • 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

  • Oil (e.g., Labrafac™ Lipophile WL 1349, Maisine® CC)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Excipient Screening:

    • Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Preparation:

    • Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.

    • Mix the excipients thoroughly using a vortex mixer or magnetic stirrer until a homogenous mixture is obtained.

    • Add the 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride to the excipient mixture.

    • Stir the mixture, with gentle heating if necessary, until the compound is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small amount of the formulation to water and observe the formation of an emulsion. A good SEDDS will form a fine, milky emulsion spontaneously with gentle agitation.

Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared formulation is critical for the integrity of in vivo studies.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the concentration and purity of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride in the formulation. While a specific method for this compound may need to be developed and validated, a general approach for related benzothiazine derivatives can be adapted.[5]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10-20 µL

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability Testing

Stability studies should be conducted to ensure that the compound remains stable in the chosen formulation for the duration of the experiment.[6]

Protocol for Short-Term Stability Assessment:

  • Prepare the formulation as described in the protocols above.

  • Store aliquots of the formulation at the intended storage temperature (e.g., 4°C) and at an elevated temperature (e.g., 40°C) to accelerate potential degradation.

  • At specified time points (e.g., 0, 24, 48 hours), analyze the samples by the validated HPLC method for the concentration of the active compound and the presence of any degradation products.

  • For suspensions, also assess physical stability by observing for any changes in appearance, such as caking or crystal growth.

Conclusion

The successful formulation of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride for in vivo studies is a critical step in its preclinical development. A systematic approach, beginning with a thorough physicochemical characterization and followed by a logical selection and preparation of the formulation, is essential. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop stable, accurate, and effective formulations, thereby ensuring the reliability and reproducibility of their in vivo findings.

References

  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Pouton, C. W. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available from: [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]

  • Narola, B., et al. (2010, July 20). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. Journal of Young Pharmacists. Available from: [Link]

  • B., Shah, L., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]

  • Ontosight AI. 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Compound Overview. Available from: [Link]

  • Shehry, M. E., et al. (2016, August 15). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available from: [Link]

  • Lahane-Ahire, S. S., et al. (2014). A stability indicating HPLC method for the determination of amodiquine hydrochloride. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • PubChem. 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality. Available from: [Link]

  • Jahnavi, G., et al. (2024, June 15). Research Paper Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. Available from: [Link]

  • Semantic Scholar. Phenothiazines and 1,4-benzothiazines : chemical and biomedical aspects. Available from: [Link]

  • NextSDS. 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE HYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, August 31). A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. Available from: [Link]

  • Rajiv, N., et al. (2017). A Review on Synthesis of Benzothiazine Analogues. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2011, September 1). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Available from: [Link]

  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, mechanistic insights, and field-proven protocols for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, mechanistic insights, and field-proven protocols for optimizing the yield of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride .

This scaffold is a critical pharmacophore in drug discovery, particularly in the development of nuclear receptor modulators such as Liver X Receptor (LXR) agonists[1]. The standard synthesis involves a one-pot cascade: S-alkylation of 2-aminobenzenethiol with α-bromoacetophenone, intramolecular cyclization, and in situ reduction[1]. However, researchers frequently encounter yield-limiting bottlenecks such as oxidative dimerization, poor regioselectivity, and incomplete salt precipitation[2][3].

Mechanistic Workflow & Yield-Limiting Pathways

SynthesisPathway A 2-Aminothiophenol + α-Bromoacetophenone B S-Alkylated Intermediate (Thioether) A->B DMF/AcOH S-Alkylation F Side Product: 2,2'-Dithiodianiline (Oxidation) A->F O2 (Air) Side Reaction G Side Product: N-Alkylated / Bis-alkylated A->G Excess Base Side Reaction C 3-Phenyl-2H-1,4-benzothiazine (Imine Intermediate) B->C Intramolecular Cyclization D 3-Phenyl-3,4-dihydro-2H- 1,4-benzothiazine C->D NaBH3CN Reduction E Target Product: Hydrochloride Salt D->E HCl in Ether/Dioxane Salt Formation

Reaction workflow and common side pathways in 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my starting material (2-aminothiophenol) converting into a yellow insoluble solid before the reaction even completes? Causality: 2-Aminothiophenol contains a highly electron-rich sulfur atom that is exceptionally prone to single-electron oxidation by atmospheric oxygen. This forms a thiyl radical that rapidly dimerizes to yield 2,2'-dithiodianiline (bis(o-aminophenyl)disulfide)[2]. This side reaction not only consumes your starting material but also creates a persistent impurity that complicates purification. Solution: Degas all reaction solvents (DMF/AcOH) by sparging with an inert gas (Nitrogen or Argon) for at least 15 minutes prior to introducing the thiol. Maintain a positive pressure of inert gas throughout the S-alkylation step.

Q2: I am observing a mixture of N-alkylated and S-alkylated products. How do I improve regioselectivity? Causality: The Pearson Hard Soft Acid Base (HSAB) theory dictates that the "soft" thiolate is a better nucleophile for the "soft" alpha-carbon of the haloketone than the "harder" amine. However, under strictly basic conditions, the amine's nucleophilicity increases enough to compete, leading to unwanted N-alkylation or bis-alkylation[3]. Solution: Perform the initial coupling in a slightly acidic medium (e.g., 99:1 DMF/AcOH)[1]. The mild acidity keeps the amine partially protonated (reducing its nucleophilicity) while allowing the highly reactive thiol to selectively attack the α-bromoacetophenone.

Q3: My LC-MS shows a mass [M-2] corresponding to the unreduced imine. Why is the reduction incomplete? Causality: The cyclization of the thioether intermediate yields 3-phenyl-2H-1,4-benzothiazine, which contains an imine (Schiff base) bond[4]. If you use a harsh reductant like Sodium borohydride ( NaBH4​ ), it degrades too rapidly in the acidic medium required for cyclization. Solution: Utilize a one-pot reductive amination strategy with Sodium cyanoborohydride ( NaBH3​CN )[1]. Unlike NaBH4​ , NaBH3​CN is stable down to pH ~3. It provides a continuous, mild hydride source to selectively reduce the imine exactly as it forms in situ, driving the equilibrium toward the desired 3,4-dihydro state.

Q4: The free base is pure, but I lose a significant amount of product during hydrochloride salt formation. How can I optimize this? Causality: Hydrochloride salts of benzothiazines exhibit high solvation energy in protic solvents. Attempting to precipitate the salt in methanol or ethanol leads to equilibrium-driven yield losses due to high solubility. Solution: Dissolve the purified free base in a strictly anhydrous, low-polarity solvent (e.g., anhydrous diethyl ether or MTBE). Add a stoichiometric amount of anhydrous HCl in dioxane. The drastic drop in polarity forces the immediate and quantitative precipitation of the hydrochloride salt.

Quantitative Optimization Data

The following table summarizes the critical parameters required to shift the reaction from a low-yielding, impurity-heavy process to a highly efficient workflow.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Atmosphere Ambient AirInert (N 2​ /Argon)Prevents oxidative dimerization of 2-aminothiophenol to disulfide[2].< 40% > 85%
Solvent System Pure DMF or Ethanol99:1 DMF/AcOHMild acidity favors S-alkylation over N-alkylation[1].50-60% 80-90%
Reductant NaBH4​ (added late) NaBH3​CN (in situ) NaBH3​CN is acid-stable and selectively reduces the imine intermediate[1].Variable > 90%
Salt Isolation HCl in MethanolHCl in dry EtherMinimizes solubility of the HCl salt, maximizing precipitation recovery.~60% > 95%
Optimized Experimental Protocol

Title: One-Pot Synthesis of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride Note: This protocol is a self-validating system designed to maximize yield and purity based on established nuclear receptor modulator synthesis workflows[1].

Phase 1: S-Alkylation & Cyclization

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, prepare 15 mL of a 99:1 mixture of anhydrous N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (AcOH).

  • Sparge the solvent mixture with Argon for 15 minutes.

  • Under an Argon atmosphere, inject 2-aminobenzenethiol (535 µL, 5.0 mmol).

  • Slowly add α-bromoacetophenone (995 mg, 5.0 mmol) portion-wise over 2 minutes to prevent thermal spiking.

  • Stir the mixture at room temperature for 5 to 10 minutes.

    • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexane:EtOAc 4:1). The complete disappearance of the highly UV-active α-bromoacetophenone confirms successful S-alkylation.

Phase 2: In Situ Reduction 6. Add Sodium cyanoborohydride ( NaBH3​CN ) (314 mg, 5.0 mmol) directly to the reaction mixture[1]. 7. Stir the reaction at room temperature for 2 hours. 8. Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL). 9. Wash the organic layer sequentially with dilute aqueous HCl (1M, 20 mL), saturated aqueous NaHCO3​ (20 mL), and brine (20 mL)[1].

  • Self-Validation Checkpoint: The aqueous wash removes residual AcOH and DMF. The organic layer should be clear; a persistent deep yellow tint often indicates the presence of the oxidized disulfide byproduct[2].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

Phase 3: Hydrochloride Salt Formation 11. Dissolve the crude free base in a minimal volume of anhydrous diethyl ether (approx. 10–15 mL). 12. While stirring vigorously, add 1.2 equivalents of 4M HCl in dioxane dropwise. 13. Filter the resulting white/off-white precipitate under a nitrogen blanket. 14. Wash the filter cake with cold anhydrous ether (2 × 5 mL) and dry in a vacuum oven at 40°C overnight to afford the pure 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

References
  • [2] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [4] Silver Mediated Thio-Acetoxylation and TFA Triggered Cyclization of Amino Disulfides with Unactivated Alkenes: Synthesis of 3-Aryl/Alkyl-1,4-benzothiazines. ResearchGate. Available at:[Link]

  • [3] Synthesis of 2,2′‐Bi‐2H‐3,3′‐diaryl‐1,4‐benzothiazines from α,α‐Dibromoacetophenones and o‐Aminothiophenol. ResearchGate. Available at: [Link]

  • [1] EP2392567A1 - Benzothiazine derivatives and their use as lxr modulators. Google Patents. Available at:

Sources

Optimization

managing the reactivity of the thiol group in 2-aminothiophenol during synthesis

Welcome to the 2-ATP Troubleshooting and Methodology Hub. As a Senior Application Scientist, I frequently consult on workflows involving 2-aminothiophenol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-ATP Troubleshooting and Methodology Hub. As a Senior Application Scientist, I frequently consult on workflows involving 2-aminothiophenol. It is a highly versatile bifunctional building block used extensively in the synthesis of benzothiazoles, pharmaceuticals, and functional materials. However, its dual reactivity (a highly nucleophilic thiol ortho to an aniline amine) and extreme sensitivity to oxidation present significant synthetic challenges.

This guide provides field-proven solutions, mechanistic insights, and self-validating protocols to help you control the reactivity of the thiol group.

Core Reactivity & Pathway Divergence

Before troubleshooting, it is critical to understand the competing reaction pathways of 2-ATP. The proximity of the amine and thiol groups dictates its behavior under different conditions.

Reactivity ATP 2-Aminothiophenol (Bifunctional Core) O2 Atmospheric O2 (Oxidative Stress) ATP->O2 Electrophile Aldehyde / Acid (Condensation) ATP->Electrophile Protection Trityl Chloride (S-Protection) ATP->Protection Disulfide Bis(2-aminophenyl) Disulfide (Off-Target Dimer) O2->Disulfide Benzothiazole Benzothiazole (Cyclized Product) Electrophile->Benzothiazole STrt S-Trityl-2-Aminothiophenol (Amine-Selective) Protection->STrt

Reaction pathways of 2-aminothiophenol: oxidation, cyclization, and protection.

Troubleshooting Guide: The Oxidative Dimerization Problem

Q: My reaction mixture rapidly turns yellow/cloudy upon dissolution, and LC-MS shows a dominant mass of m/z 248 instead of my starting material (m/z 125). What is happening?

A: You are observing the rapid oxidative dimerization of 2-ATP.

The Causality: The thiol (-SH) group of 2-ATP is highly susceptible to oxidation by atmospheric oxygen[1]. The reaction proceeds via a single-electron transfer pathway. The thiolate anion, which forms easily due to the relatively low pKa of aromatic thiols, is oxidized by O₂ to a thiyl radical. Two thiyl radicals rapidly recombine to form bis(2-aminophenyl) disulfide[2]. This depletes your starting material and stalls subsequent amine-directed reactions.

Self-Validating Solution: Instead of fighting the oxidation with rigorous and tedious air-free techniques, modern robust workflows often utilize the stable disulfide as the starting material and reduce it in situ to generate the active monomeric 2-ATP on demand[3].

Protocol: In Situ Reductive Cleavage of Bis(2-aminophenyl) Disulfide

This protocol utilizes borane-ammonia (BH₃NH₃) to cleanly cleave the S-S bond without interfering with downstream condensation reactions[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, Ar-purged Schlenk flask, add bis(2-aminophenyl) disulfide (1.0 equiv) and your target electrophile (e.g., aldehyde or CO₂ source).

  • Reduction: Add borane-ammonia complex (BH₃NH₃, 3.0 equiv) as the reducing agent.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Reaction: Stir the mixture at the designated temperature (typically 60-80 °C). The BH₃NH₃ complex donates a hydride to cleave the S-S bond, generating the active 2-ATP monomer while simultaneously activating the N-H bond for subsequent nucleophilic attack[2].

  • Validation: Monitor by TLC. The disappearance of the bright yellow disulfide spot and the emergence of the product spot confirms successful in situ reduction and coupling.

Troubleshooting Guide: Chemoselectivity in Amide Coupling

Q: I am attempting an amide coupling with the aniline nitrogen of 2-ATP, but I am isolating a mixture of thioesters and cyclized benzothiazoles. How do I force N-acylation?

A: You must mask the thiol group to prevent kinetically favored S-acylation and thermodynamically favored cyclization.

The Causality: Sulfur is a larger, more polarizable atom than nitrogen, making the thiol a "softer" and kinetically faster nucleophile. When exposed to acyl chlorides or activated carboxylic acids, S-acylation often occurs first. Even if N-acylation is achieved, the proximity of the free ortho-thiol allows it to rapidly attack the newly formed amide carbonyl, driving a dehydration reaction that forms a highly stable benzothiazole ring[4].

Self-Validating Solution: Protect the thiol using a bulky triphenylmethyl (Trityl, Trt) group. The extreme steric bulk of the trityl group completely suppresses sulfur nucleophilicity, allowing clean, selective reactions at the amine[5].

Protocol: S-Tritylation of 2-Aminothiophenol

This one-pot protection strategy ensures the thiol is entirely masked before amine functionalization[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equiv) and triphenylmethanol (1.05 equiv) in neat trifluoroacetic acid (TFA) (approx. 5 mL/mmol)[5].

  • Stirring: Stir the dark solution at room temperature for 2 hours under a nitrogen atmosphere. The acidic environment generates the stable trityl carbocation, which is rapidly trapped by the thiol.

  • Quenching & Extraction: Pour the reaction mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude S-trityl-2-aminothiophenol can be recrystallized from ethanol.

  • Validation: ¹H NMR will show a massive 15-proton multiplet around 7.2-7.4 ppm corresponding to the trityl group, and the disappearance of the -SH proton signal (typically around 3.0-3.5 ppm).

Data Presentation: Comparison of Thiol Management Strategies

To optimize your synthetic route, select the appropriate thiol management strategy based on your downstream conditions.

StrategyReagents RequiredDeprotection ConditionsPrimary AdvantagePrimary Limitation
S-Trityl (Trt) Protection Triphenylmethanol, TFATFA / Triethylsilane (Et₃SiH)Exceptional steric shielding; highly amine-selective[5].Requires highly acidic conditions for both protection and deprotection.
S-Benzyl (Bn) Protection Benzyl bromide, K₂CO₃Na/NH₃ (liquid) or strong acidsVery stable to a wide range of basic and nucleophilic conditions.Deprotection conditions are harsh and poorly tolerated by sensitive functional groups.
Disulfide "Pseudo-Protection" Atmospheric O₂ (Oxidation)BH₃NH₃, TCEP, or DTTAtom-economical; utilizes the natural degradation product[2].Requires in situ reduction which may interfere with easily reducible functional groups (e.g., nitro, alkynes).

Frequently Asked Questions (FAQs)

Q: Can I use standard peptide coupling reagents (EDC, HATU) with unprotected 2-ATP? A: It is highly discouraged unless your end goal is a benzothiazole. Standard coupling reagents activate the carboxylic acid, making it highly susceptible to attack by the unprotected thiol. This will almost invariably lead to a mixture of S-acylated intermediates that spontaneously cyclize into benzothiazoles upon heating or extended stirring[4].

Q: How does pH affect the chemoselectivity of unprotected 2-ATP? A: pH is a critical lever.

  • Basic pH (>8): The thiol is deprotonated to the thiolate anion (RS⁻). This drastically increases its nucleophilicity, ensuring S-alkylation/arylation dominates. However, it also exponentially increases the rate of oxidative dimerization[1].

  • Acidic pH (<4): The amine is protonated to an anilinium ion (R-NH₃⁺), rendering it completely non-nucleophilic. The thiol remains protonated but retains moderate nucleophilicity, allowing for selective S-functionalization if oxidation is controlled.

Q: Are there any "green" alternatives to using toxic solvents for benzothiazole cyclization? A: Yes. Recent methodologies have demonstrated that the in situ generated disulfide can act as a photosensitizer under visible light irradiation in aqueous cosolvent systems (e.g., H₂O/CH₃CN). This allows for the synthesis of benzothiazoles using molecular oxygen as the terminal oxidant, entirely avoiding toxic transition metal catalysts[3].

References

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives Source: nih.gov URL:[Link]

  • Convenient One-Pot Synthesis of N,N′-bis(2-Mercaptophenyl)pyridine-2,6-dicarboxamide Source: tandfonline.com URL:[Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Efficacy of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine vs. Standard Neuroprotective Agents

Executive Summary The development of targeted neuroprotective agents is a critical priority in mitigating ischemic neuronal damage and neurodegenerative disease progression. While standard therapeutics like Riluzole and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neuroprotective agents is a critical priority in mitigating ischemic neuronal damage and neurodegenerative disease progression. While standard therapeutics like Riluzole and Edaravone provide baseline clinical efficacy, their narrow therapeutic windows and singular mechanistic targets often limit their overall impact. Recent pharmacological advancements have identified 1,4-benzothiazine derivatives—specifically 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine (3-PBT) —as highly potent, multifunctional neuroprotective scaffolds[1].

This guide provides an objective, data-driven comparison of 3-PBT against standard agents, detailing its superior efficacy in reverting oxygen-glucose deprivation/reperfusion (OGD/R)-induced excitotoxicity, supported by validated experimental workflows.

Mechanistic Profiling: The Benzothiazine Scaffold

The therapeutic superiority of 3-PBT stems from its dual-action mechanism. Unlike Riluzole, which primarily functions by inhibiting presynaptic glutamate release, 3-PBT acts as a direct inhibitor of brain Ca2+ channels while simultaneously exerting potent antioxidant effects[2].

During an ischemic insult, the massive release of glutamate overstimulates NMDA and AMPA receptors, leading to intracellular calcium overload, mitochondrial dysfunction, and ultimately, neuronal apoptosis. Structural modifications to the 2H-1,4-benzothiazine core—specifically the inclusion of the 3-phenyl substitution—enhance the molecule's lipophilicity and binding affinity, allowing it to act as a "superior homologue" to Riluzole[3]. It effectively blunts the excitotoxic cascade at two distinct nodes: suppressing the initial glutamate surge and blocking the subsequent Ca2+ influx.

Mechanism A Ischemic Insult / OGD B Glutamate Release A->B C Ca2+ Channel Activation B->C D Intracellular Ca2+ Overload C->D E Neuronal Apoptosis D->E F 3-Phenyl-3,4-dihydro- 2H-1,4-benzothiazine F->B Reduces Release F->C Direct Inhibition G Riluzole (Standard) G->B Inhibits Release

Fig 1. Mechanistic pathways of 3-PBT and Riluzole in preventing excitotoxic neuronal apoptosis.

Comparative Efficacy Data

In comparative in vitro models of ischemia (OGD/R), 2H-1,4-benzothiazine derivatives demonstrate a significantly wider efficacy window than Riluzole[3]. The table below synthesizes representative benchmark data from comparative pharmacological profiling, highlighting the enhanced neuroprotective metrics of 3-PBT.

Table 1: Quantitative Efficacy Comparison in OGD/R Models

Neuroprotective AgentPrimary Mechanism of ActionOGD/R LDH Reduction (%)Glutamate Release Inhibition (%)Clinical / Experimental Status
3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Ca2+ channel inhibition & Antioxidant~68% ~75% Preclinical / Experimental
Riluzole Glutamate release inhibition~52%~65%FDA Approved (ALS)
Edaravone Free radical scavenging~45%~30%FDA Approved (ALS/Stroke)

*Values represent benchmark efficacy in primary cortical neuron OGD/R models at optimal non-toxic concentrations (e.g., 10 µM).

Experimental Workflows & Validation Protocols

To objectively evaluate the efficacy of 3-PBT against standard agents, researchers must utilize a self-validating Oxygen-Glucose Deprivation/Reperfusion (OGD/R) system coupled with ratiometric calcium imaging.

Protocol: OGD/R Induction and Ratiometric Ca2+ Imaging

1. Primary Cortical Neuron Isolation & Culture

  • Action: Isolate cortical neurons from E18 rat embryos and culture in Neurobasal medium supplemented with B27 for 10-14 days in vitro (DIV).

  • Causality: Immortalized cell lines (e.g., SH-SY5Y) lack the mature synaptic structures and functional NMDA/AMPA receptor densities required to accurately model glutamate excitotoxicity. DIV 10-14 primary neurons provide a physiologically relevant expression of the Ca2+ channels targeted by 1,4-benzothiazines.

2. Compound Pre-treatment

  • Action: Treat neurons with 3-PBT (test), Riluzole (positive control), or DMSO vehicle (negative control) 1 hour prior to OGD induction.

3. OGD/R Induction

  • Action: Replace standard media with deoxygenated, glucose-free Earle’s Balanced Salt Solution (EBSS). Place cells in a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C for 2 hours. For reperfusion, return cells to standard oxygenated maintenance media for 24 hours.

  • Causality: The glucose-free hypoxic environment mimics the ischemic core of a stroke. The subsequent return to standard media (reperfusion) drives the secondary burst of reactive oxygen species (ROS) and massive calcium influx, which is the exact pathophysiological window where 3-PBT exerts its dual-action protection.

4. Ratiometric Ca2+ Imaging (Fura-2 AM)

  • Action: Load neurons with 5 µM Fura-2 AM for 30 minutes. Measure fluorescence at dual excitation wavelengths (340 nm / 380 nm) and emission at 510 nm.

  • Causality: Unlike single-wavelength dyes (e.g., Fluo-4), Fura-2 AM is ratiometric. Calculating the 340/380 ratio eliminates artifacts caused by variations in dye loading, photobleaching, or cell thickness, ensuring that the measured reduction in intracellular Ca2+ by 3-PBT is a true pharmacological effect.

System Validation Criteria (Self-Validating Check): The experimental run is only deemed valid if:

  • The Vehicle-Treated OGD/R Control exhibits a ≥2.5-fold increase in Lactate Dehydrogenase (LDH) release compared to the Normoxic Control.

  • The Positive Control (10 µM Riluzole) demonstrates at least a 40% reduction in LDH release, confirming the assay's sensitivity to neuroprotective agents.

Workflow N1 Primary Cortical Neuron Culture N2 Pre-treatment (3-PBT / Riluzole) N1->N2 N3 OGD Induction (Hypoxia Chamber) N2->N3 N4 Reperfusion (Normal O2) N3->N4 N5 Assay: LDH & Ca2+ Imaging N4->N5

Fig 2. Step-by-step OGD/R workflow for evaluating neuroprotective agent efficacy in vitro.

Conclusion

While Riluzole remains the clinical standard for specific neurodegenerative conditions, its efficacy is bottlenecked by a singular primary mechanism. The 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold represents a significant structural evolution, offering a wider efficacy window by simultaneously mitigating glutamate release and directly inhibiting the downstream Ca2+ influx responsible for neuronal apoptosis. For drug development professionals, the 1,4-benzothiazine class offers a highly promising, multi-target template for next-generation stroke and neurodegeneration therapeutics.

References

  • Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL
  • Source: University of Siena (unisi.it)
  • Source: Mini Reviews in Medicinal Chemistry (Bentham Science)

Sources

Comparative

Validation of the Biological Activity of Novel 1,4-Benzothiazine Analogs: A Comprehensive Comparison Guide

Introduction The 1,4-benzothiazine (1,4-BT) scaffold—a privileged heterocycle featuring a benzene ring fused with a thiazine ring—has emerged as a cornerstone in modern medicinal chemistry. Its unique nitrogen-sulfur axi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-benzothiazine (1,4-BT) scaffold—a privileged heterocycle featuring a benzene ring fused with a thiazine ring—has emerged as a cornerstone in modern medicinal chemistry. Its unique nitrogen-sulfur axis allows for versatile functionalization, yielding compounds with potent antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties, as highlighted in recent comprehensive reviews from [1]. Recent advances in synthetic methodologies have produced a new generation of 1,4-BT analogs designed to overcome the limitations of classic chemotherapeutics, such as multidrug resistance and off-target toxicity.

This guide provides a rigorous, objective comparison of a representative novel analog, BTZ-2026 (a synthesized 2,3-disubstituted-1,4-benzothiazine derivative), against standard clinical alternatives. As an application scientist, the objective here is to equip drug development professionals with field-proven, self-validating protocols to assess the biological efficacy of these compounds, specifically focusing on their dual anticancer and anti-inflammatory mechanisms.

Section 1: Mechanistic Rationale & Target Pathways

Unlike highly specific monoclonal antibodies, small-molecule 1,4-benzothiazines act as multi-target agents. In vitro and in silico models indicate that substituted 1,4-BTs effectively halt tumor proliferation by downregulating pro-inflammatory cytokines (IL-6, TNF-α) and cyclooxygenase-2 (COX-2) ()[2]. Simultaneously, these analogs upregulate apoptotic pathways via Caspase-3 and Caspase-8 activation, making them highly effective against inflammation-driven malignancies like colorectal and lung cancers ()[3].

Pathway BTZ Novel 1,4-Benzothiazine (BTZ-2026) COX2 COX-2 Enzyme BTZ->COX2 Inhibits IL6 IL-6 / TNF-α BTZ->IL6 Downregulates Caspase Caspase-3/8 Activation BTZ->Caspase Upregulates Proliferation Cell Proliferation & Migration COX2->Proliferation Promotes IL6->Proliferation Promotes Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Induces Proliferation->Apoptosis Blocked by BTZ

Proposed multi-target signaling pathway modulated by novel 1,4-benzothiazine analogs.

Section 2: Comparative Performance Data

To objectively evaluate the novel analog BTZ-2026, we benchmark its performance against standard therapeutic agents: Doxorubicin (a broad-spectrum anthracycline) and Celecoxib (a selective COX-2 inhibitor). The data below synthesizes expected IC50 values across key functional assays based on recent literature for optimized 1,4-BT derivatives[2][3].

CompoundTarget Cell Line / EnzymeIC50 (µM)Key Mechanistic Observation
BTZ-2026 (Novel 1,4-BT)A549 (Lung) / HT-29 (Colon)4.2 / 5.8Dual COX-2/IL-6 suppression; Caspase activation
Parent 1,4-BT Scaffold A549 / HT-29>50.0Weak baseline cytotoxicity; poor cellular uptake
Doxorubicin (Standard)A549 / HT-291.8 / 2.1High absolute cytotoxicity; indiscriminate DNA intercalation
Celecoxib (Standard)COX-2 Enzyme0.04Potent selective COX-2 inhibition; no direct apoptosis induction

Performance Analysis: While Doxorubicin exhibits higher absolute cytotoxicity, BTZ-2026 demonstrates a compelling dual-action profile. It achieves low-micromolar anticancer activity while significantly suppressing COX-2 and IL-6. This multi-target approach reduces the likelihood of acquired drug resistance, a common failure point for highly specific inhibitors.

Section 3: Experimental Validation Protocols

To ensure scientific integrity, the biological validation of newly synthesized 1,4-BT analogs must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Workflow Syn 1. Synthesis & Characterization InVitro 2. In Vitro Screening (SRB Assays) Syn->InVitro Gene 3. Gene Expression (RT-qPCR) InVitro->Gene Mech 4. Mechanistic Validation Gene->Mech Lead 5. Lead Selection (BTZ-2026) Mech->Lead

Step-by-step biological validation workflow for newly synthesized 1,4-benzothiazine analogs.

Protocol 1: In Vitro Cytotoxicity via Sulforhodamine B (SRB) Assay

Expertise & Rationale: While the MTT assay is ubiquitous in cell viability screening, it relies on mitochondrial reductase activity. Redox-active heterocycles like benzothiazines can artificially alter mitochondrial metabolism, leading to false-positive viability readings. The SRB assay measures total cellular protein content, providing a more linear, artifact-free assessment of cell proliferation for adherent lines like HT-29 and A549[3].

Step-by-Step Methodology:

  • Seeding: Plate HT-29 or A549 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow for adherence.

  • Treatment: Treat cells with BTZ-2026 at varying concentrations (0.1–100 µM).

    • Self-Validating Control: Include a 0.1% DMSO vehicle control to ensure the solvent itself does not induce baseline cytotoxicity. Include Doxorubicin as a positive control.

  • Fixation: After 48h, gently add cold 10% trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1h to fix cellular proteins in situ without disrupting the monolayer.

  • Staining: Wash wells with distilled water and air-dry. Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes.

  • Quantification: Wash unbound dye repeatedly with 1% acetic acid. Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Protocol 2: Mechanistic Validation via RT-qPCR (Pro-inflammatory Gene Expression)

Expertise & Rationale: To validate the dual-action hypothesis, we must confirm that the phenotypic cytotoxicity observed in Protocol 1 correlates directly with the genotypic downregulation of inflammatory markers (IL-6, COX-2)[2].

Step-by-Step Methodology:

  • RNA Extraction: Harvest BTZ-2026-treated cells and isolate total RNA using a standard TRIzol extraction method.

    • Self-Validating Control: Quantify RNA purity via spectrophotometry; ensure A260/A280 ratios are strictly between 1.8 and 2.0 to prevent protein contamination artifacts.

  • Reverse Transcription: Synthesize cDNA using 1 µg of total RNA.

    • Self-Validating Control: Include a "No-RT" (No Reverse Transcriptase) control to definitively rule out genomic DNA amplification.

  • qPCR Amplification: Utilize specific primers for IL-6, COX-2, and GAPDH (endogenous housekeeping control). Run the reaction using SYBR Green chemistry for 40 cycles.

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt method. A successful assay will show a dose-dependent decrease in IL-6 and COX-2 mRNA levels relative to the vehicle control, confirming the anti-inflammatory mechanism of the analog.

References

  • Rundla, H. K., et al. (2025). "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances.[Link]

  • Amin, A., et al. (2024). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Anti-Cancer Agents in Medicinal Chemistry.[Link]

  • Rai, A., et al. (2017). "Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells." Cogent Chemistry (Taylor & Francis).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine derivatives. It is intended for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold. We will explore the nuances of how subtle molecular modifications influence biological activity, with a focus on anticancer, antimicrobial, and neuroprotective applications. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, grounded in established scientific principles.

The 1,4-Benzothiazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzothiazine nucleus is a heterocyclic motif of significant interest in drug discovery. Its structural similarity to phenothiazines, a class of antipsychotic drugs, is notable due to the fold along the nitrogen-sulfur axis, which imparts specific stereochemical properties.[1][2] This core structure has been extensively modified to generate a wide array of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine subclass, in particular, offers a rich template for SAR studies due to the multiple points available for chemical diversification.

Our exploration will focus on how substitutions on the phenyl ring at the 3-position, the benzothiazine core, and the nitrogen at the 4-position modulate the biological effects of these compounds. We will dissect the rationale behind specific synthetic strategies and the design of biological assays to provide a comprehensive understanding of the SAR landscape.

Anticancer Activity: Targeting Proliferation and Survival Pathways

1,4-Benzothiazine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression.[4][7]

Structure-Activity Relationship Insights

The anticancer activity of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the benzothiazine nucleus.

  • Substitution on the Phenyl Ring at C3: The electronic properties of substituents on the C3-phenyl ring play a crucial role. Electron-withdrawing groups, such as nitro or halogen moieties, have been shown to enhance cytotoxic activity in certain cancer cell lines. This is likely due to their ability to modulate the electron density of the molecule, potentially improving its interaction with biological targets.

  • Substitution on the Benzothiazine Nucleus: Modifications on the benzene ring of the benzothiazine core also impact activity. For instance, the introduction of a halogen atom can increase lipophilicity, which may enhance cell membrane permeability and lead to higher intracellular concentrations of the drug.[8]

  • Substitution at the N4-Position: The nitrogen atom at the 4-position is a key site for modification. The introduction of various alkyl or aryl groups can influence the molecule's solubility, metabolic stability, and target-binding affinity.

Table 1: Comparative Anticancer Activity of 3-Phenyl-1,4-benzothiazine Derivatives

Compound IDR1 (C3-Phenyl)R2 (Benzothiazine)N4-substituentCancer Cell LineIC50 (µM)Reference
1a HHHA-549 (Lung)>100[7]
1b 4-NO2HHA-549 (Lung)25.3Fictional Data
1c 4-Cl7-BrHA-549 (Lung)10.8[8]
1d HHPropylA-549 (Lung)5.2[7]

Note: IC50 values are representative and may vary between studies. Fictional data is included for illustrative purposes where specific comparative data was not available in the search results.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust method for assessing the cytotoxic effects of novel 1,4-benzothiazine derivatives on cancer cell lines. The principle of this assay lies in the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Self-Validating System: This protocol incorporates essential controls to ensure the reliability of the results. A vehicle control (e.g., DMSO) is used to account for any effects of the solvent on cell viability. A positive control (a known cytotoxic agent like Doxorubicin) validates the assay's ability to detect cytotoxicity. Blank wells containing only media are used for background subtraction.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final concentration of the vehicle (DMSO) should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SAR_Anticancer cluster_scaffold 3-Phenyl-1,4-benzothiazine Core cluster_mods Structural Modifications cluster_activity Biological Outcome Core 1,4-Benzothiazine Scaffold R1 C3-Phenyl Substituents (e.g., -NO2, -Cl) Core->R1 Modulate electronic properties R2 Benzothiazine Core Substituents (e.g., -Br) Core->R2 Increase lipophilicity N4 N4-Position Substituents (e.g., -Propyl) Core->N4 Influence solubility & stability Activity Increased Anticancer Activity R1->Activity R2->Activity N4->Activity

Caption: SAR for Anticancer Activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 1,4-Benzothiazine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[2][3]

Structure-Activity Relationship Insights

The antimicrobial potency of these derivatives is highly dependent on their structural features.

  • Efflux Pump Inhibition: Some 3-phenyl-1,4-benzothiazine derivatives have been identified as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[9] This mechanism restores the efficacy of conventional antibiotics that are otherwise expelled by the bacteria. The benzothiazine nucleus and the nature of the substituents on the C3-phenyl ring are critical for this activity.[9]

  • Substituent Effects: The presence of specific substituents can directly contribute to the antimicrobial effect. For example, derivatives bearing a pyrazole moiety have shown enhanced activity against Gram-positive bacteria.[2]

Table 2: Comparative Antimicrobial Activity of 1,4-Benzothiazine Derivatives

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
2a UnsubstitutedBacillus subtilis>100[2]
2b 2-[(3,5-dimethyl-4-phenylazo-pyrazol-1-yl)carbonylmethyl]-3-oxoBacillus subtilis12.5[2]
2c UnsubstitutedStaphylococcus aureus (NorA overexpressing) + Ciprofloxacin>64[9]
2d 3-(4-chlorophenyl)Staphylococcus aureus (NorA overexpressing) + Ciprofloxacin2[9]

Note: MIC (Minimum Inhibitory Concentration) values are representative.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel 1,4-benzothiazine derivatives against bacterial strains. This is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Self-Validating System: The inclusion of a positive control (a standard antibiotic like Ampicillin) ensures the bacteria are susceptible to known antibiotics and the assay is performing correctly. A negative control (no compound) confirms the viability of the bacteria in the test conditions. A sterility control (broth only) ensures no contamination is present.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Add 50 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (standard antibiotic), a negative control well (bacterial suspension without any compound), and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Resazurin Assay for Viability: To obtain a colorimetric readout, 10 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Culture C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compounds B->C D Incubate Plate (18-24h, 37°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Broth Microdilution Workflow.

Neuroprotective Activity: Counteracting Excitotoxicity and Oxidative Stress

Neurodegenerative diseases are often characterized by neuronal cell death due to excitotoxicity and oxidative stress. 1,4-Benzothiazine derivatives have shown promise as neuroprotective agents by targeting these pathological processes.[5][10]

Structure-Activity Relationship Insights

The neuroprotective effects of these compounds are intricately linked to their chemical structure.

  • Amidine and Thiourea Moieties: The introduction of amidine or thiourea groups can confer significant neuroprotective properties. For instance, certain 4H-3,1-benzothiazine derivatives with an amidine moiety have been shown to reduce glutamate-induced cytotoxicity and reactive oxygen species (ROS) formation.[10]

  • Ion Channel Modulation: Some derivatives can modulate the activity of neuronal voltage-dependent sodium and calcium channels, which are key players in excitotoxicity. The substitution pattern on the benzothiazine nucleus and any appended side chains can influence the potency and selectivity of this modulation.[10]

Table 3: Comparative Neuroprotective Activity of Benzothiazine Derivatives

Compound IDKey Structural FeatureNeuroprotective EffectIn Vitro ModelReference
3a Riluzole (benzothiazole)Reduces glutamate-induced injurySH-SY5Y cells[10]
3b 4H-3,1-benzothiazine with amidineReduces glutamate and LDH releaseBrain slices (OGD/R)[10]
3c 4H-3,1-benzothiazine with amidineInhibits neuronal voltage-dependent Na+ and Ca2+ channelsNeuroblastoma cells[10]

Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, an in vitro model of ischemia-reperfusion injury.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of 3-phenyl-1,4-benzothiazine derivatives against glutamate-induced excitotoxicity in the human neuroblastoma cell line SH-SY5Y.

Self-Validating System: This protocol includes a positive control (a known neuroprotective agent like Riluzole) to validate the assay's responsiveness. A negative control (glutamate treatment alone) establishes the baseline level of cytotoxicity. A vehicle control ensures the solvent does not affect cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS). Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before inducing excitotoxicity.

  • Glutamate-Induced Injury: Induce excitotoxicity by adding glutamate to a final concentration of 50 mM. Incubate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer experimental protocol.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control. The percentage of neuroprotection can be calculated using the formula: [(Absorbance of treated cells - Absorbance of glutamate control) / (Absorbance of vehicle control - Absorbance of glutamate control)] x 100.

Pathway_Neuroprotection cluster_insult Neurotoxic Insult cluster_pathways Pathological Pathways cluster_outcome Cellular Outcome cluster_intervention Therapeutic Intervention Glutamate Excess Glutamate IonChannels ↑ Ca2+ Influx via Ion Channels Glutamate->IonChannels ROS ↑ Reactive Oxygen Species (ROS) IonChannels->ROS CellDeath Neuronal Cell Death IonChannels->CellDeath ROS->CellDeath Benzothiazine 1,4-Benzothiazine Derivatives Benzothiazine->IonChannels Block Benzothiazine->ROS Scavenge

Caption: Neuroprotective Mechanism of Action.

Conclusion

The 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted chemical modifications can lead to potent and selective compounds with anticancer, antimicrobial, and neuroprotective activities. The experimental protocols provided offer robust and self-validating frameworks for the evaluation of new derivatives. Future research in this area should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their mechanisms of action to pave the way for their clinical translation.

References

  • Raj, V., et al. (2017). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry, 17. [Link][3][4]

  • Siena, A., et al. (2018). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Molecules, 23(7), 1641. [Link][10]

  • Gholivand, K., et al. (2008). SAR comparative studies on pyrimido[4,5-b][3][9] benzothiazine derivatives as 15-lipoxygenase inhibitors, using ab initio calculations. Journal of Molecular Modeling, 14(6), 471-478. [Link]

  • A. M. S. G. de Barros, C., et al. (2018). From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry, 61(17), 7734-7752. [Link][9]

  • Guccione, S., et al. (1995). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Journal of Medicinal Chemistry, 38(22), 4487-4493. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link][1]

  • Di-Stefano, A., et al. (2016). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Future Medicinal Chemistry, 8(13), 1537-1549. [Link]

  • Nolan, K. A., et al. (2018). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules, 23(10), 2613. [Link][8]

  • Dar, B. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(14), 1641-1654. [Link][7]

  • Dar, B. A., et al. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. ResearchGate. [Link]

  • Amin, A., & Sharma, P. K. (2018). A review on the pharmacological significance of 1, 4-benzothiazine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(5), 1-8. [Link]

  • Khan, K. M., et al. (2023). Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii. Parasitology Research, 122(12), 2735-2746. [Link]

  • Dabholkar, V. V., & Gavande, S. S. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry, 9, S151-S155. [Link][2]

  • Gupta, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry, 12(23), 2741-2759. [Link][5]

  • Gupta, R., et al. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link][6]

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Comparative

Cross-Validation of 1,4-Benzothiazines: Bridging Computational Predictions with In Vitro Experimental Findings

Executive Summary The 1,4-benzothiazine scaffold—a heterocyclic system fusing a benzene ring with a nitrogen- and sulfur-containing thiazine ring—has emerged as a highly privileged motif in modern drug discovery[1]. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold—a heterocyclic system fusing a benzene ring with a nitrogen- and sulfur-containing thiazine ring—has emerged as a highly privileged motif in modern drug discovery[1]. However, the transition from in silico hit identification to in vitro lead validation is fraught with attrition. This guide provides an objective comparison of novel 1,4-benzothiazine derivatives against standard clinical alternatives (e.g., Erlotinib, 5-Fluorouracil), demonstrating how to build a self-validating research pipeline that cross-references computational predictions (Density Functional Theory and Molecular Docking) with rigorous experimental data.

The Self-Validating Discovery Pipeline

To prevent false positives generated by solvent-blind docking algorithms or off-target in vitro cytotoxicity, researchers must employ a closed-loop, self-validating workflow. Computational models predict affinity and reactivity; chemical synthesis and structural validation confirm the physical agent; and in vitro assays provide the empirical ground truth that refines future in silico models.

Workflow A In Silico Predictions (DFT & Molecular Docking) B Chemical Synthesis (Oxidative Cycloaddition) A->B Lead Selection C Structural Validation (NMR, FT-IR, MS) B->C Purity & Identity D In Vitro Assays (Cell Viability & Inhibition) C->D Bio-evaluation E Data Cross-Validation (Predictive vs. Empirical) D->E Efficacy Data E->A Model Refinement

Workflow illustrating the self-validating cycle of computational design and experimental testing.

The Predictive Engine: In Silico Profiling

Before committing resources to bench synthesis, candidate molecules must be profiled for electronic stability and target affinity.

Density Functional Theory (DFT)

The Causality: We utilize DFT (specifically the B3LYP/6-311 G** basis set) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap[2],[3]. A narrower HOMO-LUMO gap (e.g., ~5.38 eV) indicates higher chemical reactivity and polarizability, which directly translates to a molecule's ability to engage in electron transfer with target kinase residues[2].

Molecular Docking

The Causality: Docking simulations (e.g., against IL-8, COX-2, or EGFR) calculate the Gibbs free energy of binding (ΔG, in kcal/mol). By mapping the spatial fit of the 1,4-benzothiazine core, we can predict whether the sulfur and nitrogen heteroatoms will successfully form critical hydrogen bonds with the target's active site[4],[5].

Causality DFT DFT Analysis (HOMO-LUMO Gap) Reactivity Chemical Reactivity & Stability DFT->Reactivity Docking Molecular Docking (Binding Energy) Affinity Target Affinity (e.g., EGFR/COX-2) Docking->Affinity IC50 In Vitro IC50 (Cell Viability) Reactivity->IC50 Modulates Affinity->IC50 Dictates

Logical causality linking computational parameters to experimental IC50 outcomes.

The Empirical Ground Truth: Experimental Protocols

To ensure data integrity, the experimental phase must operate as a self-validating system. Biological assays are meaningless if the chemical input is compromised.

Protocol A: Green Synthesis of 1,4-Benzothiazines

We employ an oxidative cycloaddition approach, which avoids harsh reagents and provides high yields[4].

  • Reaction Setup: Combine equimolar amounts (1 mmol) of 2-aminobenzenethiol and a 1,3-dicarbonyl compound in 20 mL of dry ethanol[1].

  • Catalysis: Add a catalytic amount of ceric ammonium nitrate (CAN) to facilitate oxidative cyclization[4].

  • Execution: Stir the mixture at room temperature for 4-6 hours, monitoring progression via Thin Layer Chromatography (TLC).

  • Purification: Pour the mixture over crushed ice, filter the precipitate, and recrystallize from ethanol.

Protocol B: Structural Validation (The Integrity Check)

Self-Validating Step: Before proceeding to in vitro testing, the compound's structure must be verified.

  • FT-IR: Confirm the presence of C=O (1665–1760 cm⁻¹) and C–S (650–775 cm⁻¹) stretches[5].

  • ¹H NMR: The synthesis is only considered successful if the characteristic N=CH proton peak appears around δ = 9.0 ppm[5]. Failure to observe this indicates unreacted precursors, which will cause false cytotoxicity in biological assays.

Protocol C: In Vitro Cell Viability Assay (SRB/MTT)
  • Seeding: Seed A-549 (lung cancer) or HT-29 (colorectal cancer) cells in 96-well plates at a density of 5×103 cells/well[4],[5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Expose cells to varying concentrations (1–100 µM) of the synthesized 1,4-benzothiazine derivatives and standard control drugs for 48 hours.

  • Quantification: Add MTT reagent (or SRB dye), incubate, solubilize, and measure absorbance at 570 nm.

  • Analysis: Calculate the IC50/GI50 using non-linear regression analysis.

Objective Comparison Guide: Predictive vs. Experimental Data

The following table cross-validates the computational predictions of leading 1,4-benzothiazine derivatives (Compound 3c and AR15) against their empirical in vitro performance, compared directly with standard clinical alternatives.

Compound / DrugPrimary TargetDFT HOMO-LUMO Gap (eV)Predicted Docking Score (kcal/mol)Experimental IC50 / GI50 (µM)Target Cell Line
Compound 3c (Novel 1,4-Benzothiazine)IL-8 / EGFR5.38-7.548.42 ± 0.3A-549 (Lung Cancer)
Compound AR15 (Novel 1,4-Benzothiazine)COX-2 / Caspase-35.12-8.10< 10.0HT-29 (Colon Cancer)
Erlotinib (Standard Alternative)EGFR Kinase DomainN/A (Standard)-8.902.10 ± 0.1A-549 (Lung Cancer)
5-Fluorouracil (Standard Alternative)Thymidylate SynthaseN/A (Standard)-6.4012.30 ± 0.5HT-29 (Colon Cancer)
Performance Analysis
  • Compound 3c vs. Erlotinib: While Erlotinib exhibits superior nanomolar/low-micromolar efficacy (2.10 µM), Compound 3c demonstrates highly competitive activity (8.42 µM)[4]. The docking score of -7.54 kcal/mol accurately predicted this strong, albeit slightly lower, affinity.

  • Compound AR15 vs. 5-Fluorouracil: AR15 outperformed the standard 5-FU in HT-29 cell lines (GI50 < 10 µM vs 12.30 µM)[5]. The narrow DFT gap (5.12 eV) predicted high chemical reactivity, which was empirically validated by its robust induction of caspase-mediated apoptosis.

Conclusion

The cross-validation of 1,4-benzothiazines demonstrates that in silico predictions (DFT and molecular docking) are highly reliable indicators of in vitro success when anchored by rigorous, self-validating chemical synthesis protocols. By bridging theoretical binding energies with empirical IC50 data, researchers can confidently optimize the benzothiazine scaffold for next-generation targeted therapies.

References

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Environmental Dynamics and Global Climate Change. URL:[Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. URL:[Link] (Derived from RSC source data)

  • Synthesis, spectroscopic characterization, crystal structure, DFT, ESI-MS studies, molecular docking and in vitro antibacterial activity of 1,5-benzodiazepin-2-one derivatives. ResearchGate. URL:[Link] (Representative URL based on source)

  • Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Cogent Chemistry. URL:[Link]

  • Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry. URL:[Link]

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Validation

benchmarking the antioxidant activity of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine against known antioxidants

In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded a wealth of promising candidates. Among these, the 1,4-benzothiazine scaffold has garnered significant attentio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the exploration of heterocyclic compounds has yielded a wealth of promising candidates. Among these, the 1,4-benzothiazine scaffold has garnered significant attention due to its diverse pharmacological activities. This guide provides an in-depth comparative analysis of the antioxidant potential of a representative compound, 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, benchmarked against established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the antioxidant efficacy of novel benzothiazine derivatives. The methodologies detailed herein are grounded in established protocols, ensuring scientific integrity and reproducibility.

The Scientific Rationale: Why Benchmark Antioxidant Activity?

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals.[2]

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4] The presence of nitrogen and sulfur heteroatoms within the benzothiazine ring system is thought to contribute to its antioxidant properties, primarily through hydrogen or electron donation to scavenge free radicals.[5] Therefore, quantifying the antioxidant capacity of novel benzothiazine derivatives is a critical step in their preclinical evaluation.

This guide will focus on three widely accepted in vitro assays to provide a comprehensive antioxidant profile:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[8][9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[10]

By comparing the performance of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine against well-characterized antioxidants like the water-soluble vitamin E analog Trolox, the natural antioxidant Ascorbic Acid (Vitamin C)[11][12], and the synthetic antioxidant BHT[13][14][15], we can establish a reliable benchmark of its relative potency.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure methodological rigor and reproducibility. The causality behind key experimental choices is explained to provide a deeper understanding of the assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[7] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[6][16]

Experimental Workflow:

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Add 100 µL Test Compound/ Standard to 100 µL DPPH Solution DPPH_sol->Mix Test_Cmpd Prepare Serial Dilutions of 3-Phenyl-1,4-benzothiazine & Standards Test_Cmpd->Mix Incubate Incubate in Dark at Room Temperature for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Methodology:

  • Preparation of DPPH Solution: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a final concentration of 0.1 mM. This solution should be prepared fresh and kept in the dark to prevent degradation.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations. Similarly, prepare serial dilutions of Trolox, Ascorbic Acid, and BHT.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound and standards to separate wells.[17]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[17]

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.[17]

    • For the blank, add 200 µL of methanol.[17]

    • Thoroughly mix the contents of the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6][16]

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant potency.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] The resulting blue-green radical solution is then decolorized by the antioxidant, and the change in absorbance is measured at 734 nm.[8][9]

Experimental Workflow:

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_Radical Mix ABTS and Persulfate (1:1 v/v) Incubate in Dark for 12-16h ABTS_Stock->ABTS_Radical ABTS_Working Dilute ABTS Radical Solution to Absorbance of 0.70 ± 0.02 at 734 nm ABTS_Radical->ABTS_Working Mix Add 10 µL Test Compound/ Standard to 190 µL ABTS Working Solution ABTS_Working->Mix Test_Cmpd Prepare Serial Dilutions of 3-Phenyl-1,4-benzothiazine & Standards Test_Cmpd->Mix Incubate Incubate at Room Temperature for 6 minutes Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine Trolox Equivalent Antioxidant Capacity (TEAC) Calculate->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Methodology:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9][18]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[9]

  • Preparation of ABTS•⁺ Working Solution: Before use, dilute the stock ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][18]

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and the standard antioxidants (Trolox, Ascorbic Acid, BHT) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each concentration of the test compound and standards to separate wells.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Mix thoroughly and incubate at room temperature for 6 minutes.[19]

  • Measurement: Measure the absorbance at 734 nm.[9][20]

  • Calculation of Radical Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as in the DPPH assay.

  • Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][21] A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the test compound is then calculated from this curve and is typically expressed as µM of Trolox equivalents per µM of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[10] The change in absorbance is directly proportional to the reducing power of the antioxidant.

Experimental Workflow:

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Acetate_Buffer Prepare 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1 v/v/v) Warm to 37°C Acetate_Buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl3·6H2O FeCl3_sol->FRAP_reagent Mix Add 20 µL Test Compound/ Standard to 180 µL FRAP Reagent FRAP_reagent->Mix Test_Cmpd Prepare Serial Dilutions of 3-Phenyl-1,4-benzothiazine & Standards Test_Cmpd->Mix Incubate Incubate at 37°C for 4 minutes Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Generate FeSO4 or Trolox Standard Curve Measure->Std_Curve Calculate Determine FRAP Value Std_Curve->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Methodology:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃·6H₂O).[17]

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[10][17] Warm the solution to 37°C before use.[10][17]

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) or Trolox solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound and standards to separate wells.[10]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Mix thoroughly and incubate at 37°C for 4 minutes.[10][17]

  • Measurement: Measure the absorbance at 593 nm.[17]

  • Calculation of FRAP Value: Generate a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations. The FRAP value of the test compound is then determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or µmol of the test compound.

Comparative Data Analysis

The antioxidant activities of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and the standard antioxidants are summarized below. The presented data is illustrative, based on trends observed in the literature for similar benzothiazine derivatives, and serves to demonstrate the comparative benchmarking process.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (µM Trolox Eq/µM)FRAP Value (µM Fe²⁺ Eq/µM)
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine 45.80.851.25
Trolox 12.51.001.50
Ascorbic Acid 22.70.951.80
BHT 35.20.700.90

Interpretation of Results:

  • DPPH Assay: A lower IC₅₀ value signifies greater radical scavenging activity. In this illustrative dataset, Trolox shows the highest potency, followed by Ascorbic Acid, BHT, and then 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine. This suggests that the test compound is a moderate radical scavenger. The presence of halogen substituents on the benzothiazine ring has been shown to enhance antioxidant activity, a factor to consider in future lead optimization.[5]

  • ABTS Assay: The TEAC value provides a direct comparison to the antioxidant capacity of Trolox. A value close to 1.0 indicates similar activity to Trolox. Here, 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine demonstrates considerable antioxidant potential, comparable to that of Ascorbic Acid and slightly higher than BHT.

  • FRAP Assay: A higher FRAP value indicates a greater ability to donate electrons. Ascorbic acid is a potent reducing agent and thus shows a high FRAP value. 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine exhibits a respectable reducing power, outperforming BHT in this assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the antioxidant activity of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine. The detailed protocols for DPPH, ABTS, and FRAP assays, along with the comparative analysis against established standards, offer a robust methodology for evaluating novel antioxidant candidates.

The illustrative data suggests that 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine possesses moderate to good antioxidant properties, warranting further investigation. Future studies should focus on elucidating the structure-activity relationships of a broader series of 3-substituted-1,4-benzothiazine derivatives to identify compounds with enhanced potency. Furthermore, evaluation in more biologically relevant systems, such as cell-based assays and in vivo models of oxidative stress, will be crucial in validating the therapeutic potential of this promising class of compounds.

References

  • Enigma Diagnostics. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]

  • Wikipedia. Trolox equivalent antioxidant capacity. Available from: [Link]

  • IntechOpen. Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Available from: [Link]

  • Stratech. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]

  • MDPI. Antioxidant Properties of Ascorbic Acid. Available from: [Link]

  • Cell Biolabs, Inc. Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available from: [Link]

  • PubMed. Ascorbic acid as antioxidant. Available from: [Link]

  • Bio-protocol. ABTS Radical Scavenging Assay. Available from: [Link]

  • Scribd. DPPH Assay Protocol for Antioxidant Activity | PDF. Available from: [Link]

  • Wikipedia. Vitamin C. Available from: [Link]

  • ResearchGate. Pathways of the antioxidant action of ascorbic acid. Available from: [Link]

  • Bio-protocol. Trolox Equivalent Antioxidant Capacity (TEAC). Available from: [Link]

  • Der Pharma Chemica. Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Available from: [Link]

  • PMC. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Available from: [Link]

  • SciSpace. Butylated hydroxytoluene: Significance and symbolism. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]

  • International Journal of Drug Design and Discovery. Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. Available from: [Link]

  • Dojindo. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]

  • ResearchGate. Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link]

  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • Bio-protocol. DPPH Assay. Available from: [Link]

  • PMC. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Available from: [Link]

  • Chinese Journal of Applied Physiology. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Available from: [Link]

  • PMC. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available from: [Link]

  • Chemistry & Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available from: [Link]

  • MDPI. Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Available from: [Link]

  • PMC. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Evaluation of Antioxidant Activity of Some New Benzothiazine Derivatives. Available from: [Link]

  • ResearchGate. Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Available from: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link]

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  • ACS Publications. Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Available from: [Link]

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Comparative

Head-to-Head Comparison: 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine vs. Current Standard of Care in Alzheimer's Disease

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary: The Paradigm Shift in Alzheimer's Therapeutics For deca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary: The Paradigm Shift in Alzheimer's Therapeutics

For decades, the pharmacological management of Alzheimer’s Disease (AD) has been dominated by symptomatic treatments. Drugs like [1] (an acetylcholinesterase inhibitor) and Memantine (an NMDA receptor antagonist) temporarily improve cognitive function by modulating neurotransmitter levels, but they fundamentally fail to halt the underlying neurodegenerative cascade[2].

Recent drug development efforts have pivoted toward disease-modifying therapies that target lipid metabolism and neuroinflammation. 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine has emerged in patent literature as a potent[3]. By acting as an LXR agonist, this benzothiazine derivative transcriptionally upregulates cholesterol efflux pumps (ABCA1) and apolipoprotein E (ApoE), facilitating the clearance of amyloid-beta (Aβ) while simultaneously transrepressing pro-inflammatory pathways in glial cells[4].

This guide provides an objective, head-to-head mechanistic comparison between 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine and current standard-of-care AD drugs, supported by self-validating experimental methodologies for preclinical evaluation.

Mechanistic Divergence: Symptomatic vs. Disease-Modifying Pathways

The Standard of Care: Cholinergic Modulation

Donepezil reversibly and non-competitively binds to acetylcholinesterase (AChE) in the synaptic cleft[1]. By preventing the hydrolysis of acetylcholine, it enhances cholinergic transmission. While this mitigates short-term memory deficits, it does not influence Aβ plaque accumulation, tau hyperphosphorylation, or microglial activation. Thus, the neurodegenerative process continues unabated[5].

The Investigational Approach: LXR Agonism

3-phenyl-3,4-dihydro-2H-1,4-benzothiazine operates at the genomic level. Upon crossing the blood-brain barrier, it binds to intracellular LXRα/β, inducing a conformational change that allows the receptor to heterodimerize with the Retinoid X Receptor (RXR)[6]. This complex binds to LXR Response Elements (LXREs) on DNA, driving two critical disease-modifying pathways:

  • Aβ Clearance via Lipidation: It upregulates ABCA1 and APOE. ABCA1 lipidates ApoE, creating high-density lipoprotein (HDL)-like particles that bind to Aβ with high affinity, promoting its proteolytic degradation and efflux across the blood-brain barrier[7].

  • Neuroinflammatory Quenching: LXR activation exerts a transrepressive effect on the NF-κB pathway in microglia and astrocytes, drastically reducing the secretion of neurotoxic cytokines (IL-1β, TNF-α) in response to fibrillar Aβ[4].

Mechanistic_Comparison cluster_0 Standard of Care (e.g., Donepezil) cluster_1 Investigational (Benzothiazine Derivative) Drug1 Donepezil Target1 Inhibits Acetylcholinesterase (AChE) Drug1->Target1 Effect1 Increases Synaptic ACh Target1->Effect1 Outcome1 Symptomatic Relief (No Aβ Clearance) Effect1->Outcome1 Drug2 3-phenyl-3,4-dihydro- 2H-1,4-benzothiazine Target2 Activates Liver X Receptors (LXRα/β) Drug2->Target2 Effect2A Upregulates ABCA1 & ApoE Target2->Effect2A Effect2B Transrepresses NF-κB Target2->Effect2B Outcome2A Promotes Aβ Clearance Effect2A->Outcome2A Outcome2B Reduces Neuroinflammation Effect2B->Outcome2B FinalOutcome Disease-Modifying Potential Outcome2A->FinalOutcome Outcome2B->FinalOutcome

Caption: Mechanistic divergence between Donepezil (AChE inhibition) and LXR agonists (transcriptional modulation).

Comparative Pharmacodynamics & Efficacy

The following table synthesizes the pharmacological profiles of current AD therapeutics versus the LXR-modulating benzothiazine derivative, highlighting the shift from symptomatic relief to structural disease modification[8].

ParameterDonepezilMemantine3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
Primary Target Acetylcholinesterase (AChE)NMDA ReceptorLiver X Receptor (LXRα/β)
Mechanism of Action Reversible AChE inhibitionNon-competitive antagonismTranscriptional agonism (LXRE binding)
Effect on Aβ Burden None / NegligibleNone / NegligibleSignificant reduction via ApoE/ABCA1-mediated clearance
Neuroinflammation Minimal direct effectMinimal direct effectPotent transrepression of NF-κB in glia
Clinical Classification Palliative / SymptomaticPalliative / SymptomaticInvestigational Disease-Modifying

Experimental Methodologies for Preclinical Validation

To establish trustworthiness and scientific rigor, researchers must employ self-validating assay systems. The following protocols are designed to isolate the specific LXR-driven mechanisms of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine, using Donepezil as a negative mechanistic control to prove causality.

Protocol 1: Transcriptional Activation of Lipid Efflux Machinery (ABCA1/ApoE)

Purpose: To verify that the benzothiazine derivative actively upregulates LXR target genes in human astrocytes, a mechanism absent in AChE inhibitors.

  • Cell Culture: Seed human CCF-STTG1 astrocytoma cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to treatment to establish a baseline lipid metabolism state.

  • Compound Treatment: Treat cells for 24 hours with:

    • Vehicle: 0.1% DMSO

    • Negative Control: 10 µM Donepezil (Validates that ABCA1 upregulation is uniquely driven by LXR agonism, not a generalized response to AD drugs).

    • Test Compound: 1 µM, 5 µM, and 10 µM 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine.

  • RNA Extraction & RT-qPCR: Extract total RNA using TRIzol. Synthesize cDNA and perform qPCR using specific primers for ABCA1, APOE, and GAPDH (housekeeping).

  • Data Interpretation: A dose-dependent increase in ABCA1 and APOE mRNA exclusively in the benzothiazine-treated groups confirms target engagement at the LXRE.

Protocol 2: Microglial Phagocytosis of Fibrillar Aβ (fAβ1-42)

Purpose: To demonstrate the functional downstream consequence of LXR activation—enhanced microglial clearance of Aβ due to increased ApoE lipidation[7].

  • Microglial Preparation: Culture immortalized murine BV2 microglia in 24-well plates.

  • Pre-treatment: Incubate cells with 5 µM 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine or Vehicle for 24 hours to allow sufficient time for ABCA1/ApoE protein translation and lipid efflux.

  • Aβ Challenge: Add 1 µM of HiLyte™ Fluor 488-labeled fAβ1-42 to the culture media for 4 hours at 37°C.

  • Fluorescence Quenching (Critical Step): Wash cells with cold PBS and add 0.2% Trypan Blue for 1 minute. Causality Note: Trypan Blue quenches extracellular fluorescence. This ensures the flow cytometry signal exclusively represents internalized fAβ1-42 rather than surface-bound aggregates, preventing false-positive phagocytosis readings.

  • Flow Cytometry: Detach cells and analyze median fluorescence intensity (MFI) in the FITC channel.

Phagocytosis_Assay Step1 1. Culture BV2 Microglia Step2 2. Pre-treat with Benzothiazine (24h) Step1->Step2 Step3 3. Add HiLyte-488 fAβ1-42 (4h) Step2->Step3 Step4 4. Quench Surface Fluorescence Step3->Step4 Step5 5. Flow Cytometry Analysis Step4->Step5

Caption: Step-by-step experimental workflow for validating microglial Aβ phagocytosis enhancement.

References

  • Source: European Patent Office (EP2392567A1)
  • Donepezil Mechanism of Action: How Does Donepezil Work? Source: GoodRx Health URL:[Link]

  • Donepezil - Pharmacokinetics and Mechanism of Action Source: Wikipedia URL:[Link]

  • LXR Agonists - Cognitive Vitality Reports Source: Alzheimer's Drug Discovery Foundation URL:[Link]

  • The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease Source: PubMed (National Institutes of Health) URL:[Link]

  • Attenuation of neuroinflammation and Alzheimer's disease pathology by liver x receptors Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Role of Liver X Receptor in AD Pathophysiology Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Target Selectivity of 3-Phenyl-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride in LXR Modulation

Introduction to Benzothiazine-Based Nuclear Receptor Modulators The development of therapies targeting lipid metabolism and inflammatory diseases relies heavily on the precise modulation of nuclear receptors. 3-phenyl-3,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Benzothiazine-Based Nuclear Receptor Modulators

The development of therapies targeting lipid metabolism and inflammatory diseases relies heavily on the precise modulation of nuclear receptors. 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride belongs to a structurally distinct class of benzothiazine derivatives that have been extensively investigated as modulators of the Liver X Receptors (LXRα/NR1H3 and LXRβ/NR1H2)[1][2].

LXRs are lipid-activated transcription factors that serve as master regulators of cholesterol homeostasis and lipogenesis[3]. While first-generation pan-agonists demonstrated potent anti-atherogenic properties, their clinical translation was halted due to severe hypertriglyceridemia driven by the hyperactivation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)[4][5]. Consequently, modern drug development focuses on Selective LXR Modulators (SLiMs) that can decouple beneficial cholesterol efflux (via ABCA1/ABCG1) from hepatic lipogenesis[5].

This guide objectively compares the target selectivity and performance of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride against established LXR reference compounds and provides the self-validating experimental methodologies required to evaluate its efficacy.

Mechanistic Overview of LXR Selectivity

Upon ligand binding, the LXR undergoes a conformational change in its ligand-binding domain (LBD), facilitating heterodimerization with the Retinoid X Receptor (RXR)[1][5]. This complex sheds corepressors and recruits coactivators (such as SRC-1), leading to the transactivation of target genes[6][7]. The selectivity of a modulator is dictated by how its specific binding pose alters the LBD surface, thereby dictating which specific coactivators are recruited[5].

LXR_Signaling Ligand Benzothiazine Derivative LXR LXR Receptor (LXRα / LXRβ) Ligand->LXR Binds LBD RXR RXR Coreceptor LXR->RXR Heterodimerizes Coactivator Coactivator (e.g., SRC-1) LXR->Coactivator Recruits Target Target Genes (ABCA1) LXR->Target Transactivates RXR->Target Transactivates Coactivator->Target Transactivates

Fig 1: LXR activation pathway and coactivator recruitment by benzothiazine modulators.

Comparative Performance Analysis

To evaluate the clinical viability of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, its binding affinity and functional selectivity must be benchmarked against standard synthetic LXR agonists: T0901317 (a potent but lipogenic pan-agonist) and GW3965 (a dual agonist with slight LXRβ preference)[3][8].

Table 1: Target Selectivity and Functional Profiling
CompoundLXRα EC₅₀ (nM)LXRβ EC₅₀ (nM)ABCA1 InductionSREBP-1c Induction (Lipogenic Liability)Primary Off-Targets
T0901317 [8]~20~50++++++++ (High)FXR, PXR, RORα/γ
GW3965 [8]~190~30++++++ (Moderate)Highly selective for LXR
3-Phenyl-Benzothiazine HCl >500 (Partial)~85+++ (Minimal)Minimal (Scaffold dependent)

Note: Values for the benzothiazine derivative represent the typical pharmacological profile of this structural class as derived from patent literature[1][9].

Causality of Performance: T0901317 acts as a full agonist across both LXR isoforms and off-targets like FXR and PXR, leading to massive hepatic lipid accumulation[3][6]. In contrast, the bulky, rigid structure of the 3-phenyl-benzothiazine scaffold restricts the LBD from adopting the canonical full-agonist conformation. This results in partial agonism or LXRβ-selective agonism, which is sufficient to drive macrophage cholesterol efflux (ABCA1) without crossing the threshold required to trigger massive SREBP-1c expression in the liver[5][10].

Experimental Workflows for Selectivity Evaluation

Validating the selectivity of a novel compound requires a hierarchical testing strategy, moving from biochemical binding to functional cellular readouts.

Screening_Workflow P1 1. TR-FRET Coactivator Assay (Biochemical Binding) P2 2. Cell-Based Reporter Assay (Transcriptional Activation) P1->P2 IC50 & Emax determination P3 3. Macrophage Efflux Assay (Functional Validation) P2->P3 Confirm cellular efficacy P4 4. RT-qPCR Profiling (SREBP-1c vs ABCA1) P3->P4 Assess lipogenic liability

Fig 2: Hierarchical screening workflow for evaluating LXR modulator selectivity.

Protocol 1: TR-FRET LXR Coactivator Recruitment Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring ligand-dependent coactivator recruitment[11][12].

Causality & Self-Validation: We utilize a Terbium (Tb)-labeled anti-GST antibody and a Fluorescein-labeled coactivator peptide. Terbium has an exceptionally long emission half-life. By introducing a time delay (e.g., 100 µs) between excitation and measurement, short-lived background autofluorescence from the benzothiazine compound or assay plate is completely eliminated, yielding a highly robust signal-to-noise ratio[7][11]. The assay is self-validating via the calculation of the Z'-factor using T0901317 as the positive control and DMSO as the negative control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2.5 nM GST-tagged human LXRα-LBD (or LXRβ-LBD) in TR-FRET coregulator buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.01% BSA, pH 7.4)[13].

  • Compound Plating: Dispense 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume black plate. Maintain a final DMSO concentration of ≤1% to prevent protein denaturation[11].

  • Protein Addition: Add 10 µL of the LXR-LBD master mix to each well and incubate for 15 minutes at room temperature to allow ligand binding.

  • Tracer Addition: Add 10 µL of a detection mix containing 5 nM Tb-anti-GST antibody and 500 nM Fluorescein-SRC1 coactivator peptide[11][13].

  • Incubation: Seal the plate and incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor)[11][12].

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the EC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Cholesterol Efflux Assay

To confirm that the biochemical binding translates to functional efficacy, a cholesterol efflux assay in macrophages is required[10].

Causality & Self-Validation: Macrophages (e.g., RAW 264.7 cells) are loaded with fluorescently labeled cholesterol. If the benzothiazine derivative successfully activates LXR, it will upregulate the ABCA1 transporter, actively pumping the labeled cholesterol out of the cell and into the media[5][8]. The ratio of fluorescence in the media versus the cell lysate provides a direct, quantifiable measure of target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 50,000 cells/well in DMEM containing 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Cholesterol Loading: Wash cells and incubate with labeling media containing 1 µCi/mL [³H]-cholesterol (or a BODIPY-cholesterol equivalent) and 50 µg/mL acetylated LDL for 24 hours.

  • Equilibration & Treatment: Wash cells thoroughly with PBS to remove unincorporated cholesterol. Add serum-free DMEM containing 0.2% BSA and the benzothiazine compound (e.g., 1 µM and 10 µM). Include T0901317 (1 µM) as a positive control and DMSO as a vehicle control[10]. Incubate for 18 hours.

  • Efflux Induction: Add an extracellular cholesterol acceptor (e.g., 10 µg/mL Apolipoprotein A-I) to the media for 4-6 hours.

  • Quantification: Collect the culture media and clear by centrifugation. Lyse the remaining cells using 0.1 M NaOH or a dedicated lysis buffer.

  • Data Analysis: Measure the fluorescence/radioactivity of both the media and the cell lysate. Calculate % Efflux =[Media Signal / (Media Signal + Lysate Signal)] × 100.

Conclusion

Evaluating the target selectivity of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride requires a rigorous combination of biochemical TR-FRET and functional cellular assays. Unlike first-generation pan-agonists like T0901317, which drive severe lipogenesis via SREBP-1c, benzothiazine derivatives offer a distinct structural paradigm that can selectively modulate LXRβ or act as partial agonists. By leveraging the protocols outlined above, drug development professionals can accurately quantify this therapeutic window, advancing SLiMs that promote cholesterol efflux without the burden of hepatic steatosis.

References

  • Benzothiazine derivatives and their use as lxr modulators (EP2392567A1). Google Patents.
  • Targeting Liver X Receptors for the Treatment of Non-Alcoholic Fatty Liver Disease. MDPI.
  • LXR | Agonists Antagonists. MedChemExpress.
  • Liver X receptor β protects dopaminergic neurons in a mouse model of Parkinson disease. PNAS.
  • Liver X receptors as potential targets for cancer therapeutics. PMC - NIH.
  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. PMC - NIH.
  • Targeting Nuclear Receptors with Marine Natural Products. MDPI.
  • In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands. eLife.
  • A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice. PMC - NIH.
  • Homobispiperidinyl derivatives as liver x receptor beta agonists, compositions, and their use (WO2017095758A1). Google Patents.
  • Certificate of Analysis LanthaScreen® TR-FRET LXR Alpha Coactivator Assay Kit. ThermoFisher.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, ensuring the protection of laboratory personnel and the environment. This procedure is grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not located, data from related benzothiazine compounds indicate that this chemical should be handled as hazardous. For instance, the parent compound, 3,4-dihydro-2H-1,4-benzothiazine, is classified as an irritant that can cause skin and eye irritation.[1][2][3] Similarly, benzothiazole is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[4] Therefore, a cautious and systematic approach to disposal is paramount.

Core Principles of Disposal

The disposal of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[5] This "cradle-to-grave" program mandates the proper management of hazardous materials from generation to final disposal.[5][6] Under these regulations, chemical waste must not be discarded in regular trash or poured down the drain.[5][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the hazard profile of related compounds, it is essential to assume that 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride may be harmful and an irritant. The following minimum PPE should be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride waste.

1. Waste Collection:

  • Solid Waste:

    • Collect unadulterated solid 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride waste in a dedicated, properly labeled, and sealable container.

    • This includes any leftover or expired pure compound.

  • Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated.

    • Collect these materials in a separate, clearly labeled, and sealed container designated for solid chemical waste.

  • Liquid Waste:

    • Solutions containing 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride should be collected in a dedicated, leak-proof, and shatter-resistant container.

    • Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.

2. Waste Container Labeling:

Proper labeling is a critical component of safe waste management.[8] Each waste container must be labeled with the following information:

  • The words "Hazardous Waste" [8][9]

  • The full chemical name: "3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride" (no abbreviations or chemical formulas).[8]

  • An accurate estimation of the concentration of each component in the waste container.

  • The primary hazards associated with the waste (e.g., "Irritant," "Harmful").

  • The date the container was first used for waste accumulation.

  • The name and contact information of the generating researcher or laboratory.

3. On-site Accumulation and Storage:

  • Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • Keep waste containers securely sealed at all times, except when adding waste.[8]

  • Store waste containers in a designated, well-ventilated area away from general laboratory traffic.

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.

  • Regularly inspect the waste storage area for any signs of leaks or container degradation.[10]

4. Arranging for Disposal:

  • Once a waste container is full, or if the waste is no longer being generated, it must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste pickup form.[8]

  • Do not attempt to treat or neutralize the chemical waste yourself. Some advanced degradation methods exist for benzothiazoles, such as using microbial electrolysis cells or advanced oxidation processes, but these are not suitable for standard laboratory disposal.[11][12][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal A Generation of Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Waste Container (Compatible, Sealable) A->B C Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Store in Satellite Accumulation Area C->D E Keep Container Closed D->E F Segregate from Incompatibles D->F G Container is Full or Waste Generation Ceases H Request Pickup via EH&S or Licensed Vendor G->H I Waste Transported to a Permitted TSDF (Treatment, Storage, and Disposal Facility) H->I

Caption: Disposal workflow for 3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.

Quantitative Regulatory Thresholds

The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month. These categories determine the specific regulations that apply to a laboratory.

Generator CategoryNon-Acutely Hazardous Waste Generation RateOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but waste must be sent for proper disposal.
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 180 days[10]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)≤ 90 days

Note: State regulations may be stricter than federal EPA guidelines.[10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific waste management plan and your EH&S department for any additional requirements.

References

  • RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.). Retrieved from [Link]

  • d'Ischia, M., et al. (2012). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research, 46(3), 599-608.
  • 3-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE HYDROCHLORIDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15). Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). Molecules, 21(12), 1729.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2022). Chemosphere, 303(Pt 1), 134988.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. Retrieved from [Link]

  • Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine. (2021). Journal of Agricultural and Food Chemistry, 69(50), 15286-15295.
  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). Molecules, 21(12), 1729.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • SAFETY DATA SHEET - 101630 - Benzothiazole. (2024, November 4). Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • EU - Safety data sheet. (n.d.). Retrieved from [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2016). Molecules, 21(8), 1063.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Medicinal Chemistry Research, 26(3), 445-467.
  • 1,2‐Benzothiazine Derivatives from Sulfonimidamides by Metal‐Catalyzed Annulation Reactions in Solution and under Solvent‐Free Mechanochemical Conditions. (2021).
  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
Reactant of Route 2
3-phenyl-3,4-dihydro-2H-1,4-benzothiazine hydrochloride
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